Anticancer agent 139
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12F3N3O |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H12F3N3O/c1-8-3-4-13(9(2)5-8)20-16-22-21-15(23-16)10-6-11(17)14(19)12(18)7-10/h3-7H,1-2H3,(H,20,22) |
InChI Key |
YVXYCCNBPZAKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC(=C(C(=C3)F)F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of Gold: A Technical Guide to the Discovery and Synthesis of Anticancer Gold(I) Complexes
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is in a perpetual state of evolution, with a continuous search for novel therapeutic agents that can overcome the limitations of current treatments, such as platinum-based drugs. Among the most promising avenues of research is the exploration of metal-based compounds, with gold(I) complexes emerging as a particularly compelling class of anticancer agents. Unlike traditional platinum drugs that primarily target DNA, gold(I) complexes exhibit distinct mechanisms of action, often targeting cellular redox systems and mitochondria, thereby offering the potential to circumvent common resistance mechanisms.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanisms of action of anticancer gold(I) complexes, presenting key data, experimental protocols, and visual representations of the underlying biological pathways.
A New Golden Age in Cancer Therapy: Discovery and Rationale
The journey of gold compounds in medicine is not new; for instance, auranofin, a gold(I) phosphine complex, has been utilized for the treatment of rheumatoid arthritis.[4] Its repositioning as an anticancer agent marked a pivotal moment, igniting significant interest in the development of new gold-based therapeutics.[5] The rationale for exploring gold(I) complexes lies in their unique chemical properties and their ability to interact with biological targets differently than platinum-based drugs. Gold(I) ions are soft Lewis acids and exhibit a strong affinity for soft Lewis bases, such as sulfur and selenium, which are abundant in biological systems, particularly in key enzymes involved in cellular redox homeostasis.[6][7]
Key Classes of Anticancer Gold(I) Complexes
The design of anticancer gold(I) complexes involves the coordination of a central gold(I) ion with various ligands that modulate the compound's stability, lipophilicity, and biological activity. The two most prominent classes are:
-
Gold(I) Phosphine Complexes: These complexes, exemplified by auranofin, feature one or more phosphine ligands. The nature of the phosphine ligand significantly influences the complex's properties.
-
Gold(I) N-Heterocyclic Carbene (NHC) Complexes: NHC ligands form strong sigma bonds with the gold(I) center, resulting in highly stable and effective anticancer agents.[8]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxicity of gold(I) complexes is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of representative gold(I) phosphine and NHC complexes against a panel of human cancer cell lines.
Table 1: Anticancer Activity (IC50, µM) of Selected Gold(I) Phosphine Complexes
| Complex/Drug | A2780 (Ovarian) | A2780R (Ovarian, Cisplatin-Resistant) | PC-3 (Prostate) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| Auranofin | 3.4 | 3.4 | 3.7 | - | - | 5.0 |
| [Au(d2pypp)2]Cl | - | - | - | Sub-micromolar | - | - |
| Complex 4 (Hypoxanthine-derived) | ~3-5 | ~3-5 | - | 3.7 | - | - |
| Complex 6 (Hypoxanthine-derived) | ~3-5 | ~3-5 | - | - | - | - |
| Cisplatin (Reference) | 17.2 | >50 | >50 | 17.9 | 21.0 | 9.0 |
Data compiled from multiple sources.[5][9][10][11][12]
Table 2: Anticancer Activity (IC50, µM) of Selected Gold(I) NHC Complexes
| Complex | A2780 (Ovarian) | A2780R (Ovarian, Cisplatin-Resistant) | PC-3 (Prostate) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| MC3 | - | - | - | - | - | - |
| Complex 1 (iPr ligand) | 3.4 - 6.4 | - | - | - | - | - |
| Complex 3 (iPr ligand) | 3.4 - 6.4 | - | - | - | - | - |
| Complex 4 (iPr ligand) | 3.4 - 6.4 | - | - | - | - | - |
| Complex 17 (iodo-Au(I)-NHC) | - | - | - | - | - | - |
| AuL4 (fluorinated) | - | - | - | - | - | 5.73 |
| Cisplatin (Reference) | 1.1 | 11.0 | - | 26.2 | 21.0 | 5.09 |
Data compiled from multiple sources.[8][13][14][15]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative gold(I) complex and for key in vitro assays used to evaluate their anticancer activity.
Synthesis of a Gold(I) Phosphine Complex: Auranofin Analog
This protocol describes a general method for synthesizing auranofin analogs.
Materials:
-
Chloro(triethylphosphine)gold(I)
-
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose
-
Potassium carbonate
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose and a slight excess of potassium carbonate in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
In a separate flask, dissolve chloro(triethylphosphine)gold(I) in dichloromethane.
-
Slowly add the gold(I) solution to the thiolate solution with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure auranofin analog.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Gold(I) complex stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the gold(I) complex in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the gold(I) complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with the gold(I) complex
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the gold(I) complex for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Mechanisms of Action
The anticancer activity of gold(I) complexes is attributed to their interaction with multiple cellular targets, leading to the disruption of critical signaling pathways. The primary mechanisms involve the inhibition of thioredoxin reductase and the induction of mitochondrial dysfunction.
Inhibition of Thioredoxin Reductase (TrxR)
Thioredoxin reductase (TrxR) is a key selenoenzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress.[6][16] Many cancer cells exhibit elevated levels of TrxR, making it an attractive therapeutic target. Gold(I) complexes potently and often irreversibly inhibit TrxR by binding to the selenocysteine residue in its active site.[17] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering downstream apoptotic pathways.
Caption: Inhibition of Thioredoxin Reductase (TrxR) by Gold(I) Complexes.
Induction of Mitochondrial Apoptosis
Mitochondria are central to the intrinsic pathway of apoptosis. Gold(I) complexes can accumulate in mitochondria and induce mitochondrial dysfunction through several mechanisms, including:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): This leads to the opening of the mitochondrial permeability transition pore (mPTP).
-
Increased ROS Production: Further exacerbating oxidative stress.
-
Release of Pro-apoptotic Factors: Such as cytochrome c, which activates the caspase cascade.[18][19]
Caption: Mitochondrial Apoptosis Pathway Induced by Gold(I) Complexes.
Conclusion and Future Directions
Gold(I) complexes represent a highly promising class of anticancer agents with mechanisms of action distinct from traditional chemotherapeutics. Their ability to target key cellular components like thioredoxin reductase and mitochondria opens up new avenues for treating cancers, particularly those resistant to conventional therapies. The continued development of novel gold(I) complexes with improved efficacy and selectivity, coupled with a deeper understanding of their intricate biological interactions, will be crucial in translating their therapeutic potential from the laboratory to the clinic. Future research will likely focus on the design of targeted delivery systems and combination therapies to further enhance the anticancer activity of these remarkable compounds.
References
- 1. Novel gold(I) complexes induce apoptosis in leukemia cells via the ROS-induced mitochondrial pathway with an upregulation of Harakiri and overcome multi drug resistances in leukemia and lymphoma cells and sensitize drug resistant tumor cells to apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Searching for New Gold(I)-Based Complexes as Anticancer and/or Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A gold(I) phosphine complex selectively induces apoptosis in breast cancer cells: implications for anticancer therapeutics targeted to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Gold(I)-Triphenylphosphine Complexes with Hypoxanthine-Derived Ligands: In Vitro Evaluations of Anticancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rational design of gold(i)-NHC complexes as anticancer agents: induction of necroptosis and paraptosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gold(I) selenium N-heterocyclic carbene complexes as potent antibacterial agents against multidrug-resistant gram-negative bacteria via inhibiting thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gold opens mitochondrial pathways to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Guide: Mechanism of Action of Mitochondrial-Targeting Gold(I) Complexes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gold(I) complexes, particularly those designed to accumulate in mitochondria, represent a promising class of experimental anticancer agents.[1][2] Their primary mechanism of action diverges significantly from traditional platinum-based chemotherapeutics, offering potential avenues to overcome drug resistance.[3][4] This guide provides an in-depth examination of the core mechanisms, focusing on the molecular interactions and signaling cascades initiated by these compounds within the mitochondrial matrix. The central event is the potent and often selective inhibition of the mitochondrial isoform of thioredoxin reductase (TrxR2), a key selenoenzyme in cellular redox control.[3][5][6] Inhibition of TrxR2 disrupts the mitochondrial thiol-redox balance, leading to a cascade of events including increased reactive oxygen species (ROS) production, induction of the mitochondrial permeability transition (MPT), collapse of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors, ultimately culminating in programmed cell death.[1][7][8]
Core Mechanism: Targeting Mitochondrial Thioredoxin Reductase
The vast majority of cytotoxic Gold(I) complexes exert their effects by targeting mitochondria.[6][9] Their lipophilic and cationic properties facilitate accumulation within the mitochondrial matrix, driven by the organelle's large negative membrane potential.[5][10]
Primary Molecular Target: Thioredoxin Reductase (TrxR)
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a pivotal component of cellular antioxidant defense and redox signaling.[1][2] The mitochondrial isoform, TrxR2, is particularly crucial for maintaining mitochondrial redox homeostasis.[11]
Gold(I) compounds are potent inhibitors of TrxR, demonstrating high affinity for the active site's selenocysteine (Sec) residue.[5][12] The soft nature of the Gold(I) ion allows for a strong, often irreversible, covalent bond with the highly reactive selenol group of the Sec residue, effectively inactivating the enzyme.[1][3] This inhibition is highly specific; for instance, the Gold(I) complex auranofin is a powerful inhibitor of TrxR but has little to no effect on related antioxidant enzymes like glutathione peroxidase and glutathione reductase.[13][14]
Consequences of TrxR Inhibition
Inactivation of TrxR2 triggers a series of deleterious events within the mitochondrion:
-
Redox Imbalance: The cell's capacity to reduce oxidized thioredoxin is compromised, leading to an accumulation of oxidized proteins and a shift towards a pro-oxidative state.[5]
-
Increased Reactive Oxygen Species (ROS): The disruption of the thioredoxin system impairs the mitochondrial capacity to scavenge ROS.[15] This leads to a significant increase in the levels of superoxide and hydrogen peroxide, which can cause oxidative damage to mitochondrial DNA, lipids, and proteins.[16][17]
-
Induction of Mitochondrial Permeability Transition (MPT): The combination of redox imbalance and elevated ROS levels are potent inducers of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane.[7][12] Opening of the MPTP leads to mitochondrial swelling and the uncoupling of oxidative phosphorylation.[16] This induction can be prevented by cyclosporin A, a specific inhibitor of the MPT.[12]
Induction of the Intrinsic Apoptotic Pathway
The mitochondrial damage initiated by Gold(I) complexes converges on the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[8]
Signaling Pathway Diagram
Caption: Core signaling cascade initiated by mitochondrial-targeting Gold(I) complexes.
The critical steps in this pathway include:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The opening of the MPTP dissipates the proton gradient across the inner mitochondrial membrane, leading to a collapse of ΔΨm.[16][18]
-
Release of Pro-Apoptotic Factors: The compromised integrity of the outer mitochondrial membrane, often facilitated by pro-apoptotic Bcl-2 family proteins, results in the release of cytochrome c and other intermembrane space proteins into the cytosol.[7][8] Some gold complexes have been shown to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1.[4][19]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[10] Caspase-9 then activates the executioner caspase-3, which cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
Quantitative Data Summary
The efficacy of Gold(I) complexes can be quantified by several key parameters. The data below is compiled from various studies on different cell lines and with various specific gold compounds, including the well-studied drug Auranofin.
Table 1: Inhibition of Thioredoxin Reductase by Gold Complexes
| Compound Type | Target | IC50 Range (µM) | Reference(s) |
|---|---|---|---|
| Gold(I) and Gold(III) Complexes | Thioredoxin Reductase | 0.020 - 1.42 | [13][14] |
| Non-Gold Metal Complexes | Thioredoxin Reductase | 11.8 - 76.0 |[13][14] |
Table 2: Cytotoxicity and Apoptosis Induction by Auranofin
| Cell Line | Parameter | Value | Condition | Reference(s) |
|---|---|---|---|---|
| PC3 (Prostate Cancer) | IC50 | 2.5 µM | 24 h treatment | [19] |
| PC3 (Prostate Cancer) | Apoptotic Cells | 2.2-fold increase | 2.5 µM treatment | [19] |
| Endothelial Cells | TrxR2/Trx2 Expression | Significant reduction | ≥1 µM treatment |[11] |
Detailed Experimental Protocols
The investigation of mitochondrial-targeting Gold(I) complexes involves a series of standardized in vitro assays.
Synthesis of Gold(I) Phosphine Complexes
A general synthesis involves the reaction of a gold precursor, such as (tht)AuCl (tht = tetrahydrothiophene), with a phosphine ligand in a suitable solvent like dichloromethane or methanol. The resulting complex can be isolated by precipitation and purified by recrystallization. The final product's identity and purity are typically confirmed using NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.
Cytotoxicity Assay (MTT or XTT Assay)
This protocol assesses the effect of the gold complex on cell viability.
-
Cell Seeding: Seed cells (e.g., 1.5 x 10⁴ cells/well) into 96-well plates and allow them to adhere overnight.[20]
-
Compound Treatment: Treat cells with a range of concentrations of the Gold(I) complex for a specified duration (e.g., 24, 48, or 72 hours).[20]
-
Reagent Addition: Remove the treatment media. Add MTT or XTT solution to each well and incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[20][21]
-
Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[20]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses potentiometric fluorescent dyes like JC-1 or TMRM to measure changes in ΔΨm.
-
Cell Treatment: Treat cells with the Gold(I) complex for the desired time. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[22]
-
Dye Loading: Incubate the cells with the ΔΨm-sensitive dye (e.g., JC-1 or TMRM) in the dark (e.g., 30 minutes at 37°C).[22][23]
-
Data Acquisition: Wash the cells with PBS. Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.[22]
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers. The ratio of red to green fluorescence is used as a measure of ΔΨm.
-
TMRM: This dye accumulates in active mitochondria. A loss of fluorescence intensity indicates depolarization.[23]
-
Detection of Intracellular ROS
This protocol uses probes like Dihydrorhodamine 123 or DCFH-DA, which become fluorescent upon oxidation by ROS.[11][16]
-
Cell Treatment: Culture and treat cells with the Gold(I) complex.
-
Probe Loading: Incubate the cells with the ROS-sensitive probe (e.g., 500 nM DCFH-DA) for 15-30 minutes at 37°C.[16]
-
Data Acquisition: Measure the green fluorescence signal using a flow cytometer or a multi-mode plate reader.[16] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Quantification of Apoptosis (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24]
-
Cell Preparation: Treat cells with the Gold(I) complex. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry.[26]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cellular Uptake Analysis
This determines if and where the gold complexes accumulate within the cell.
-
Qualitative (Microscopy): Treat cells with the gold complex, then fix and prepare them for Transmission Electron Microscopy (TEM). TEM can visualize the subcellular localization of gold-dense particles, often showing accumulation in mitochondria.[20]
-
Quantitative (ICP-MS): Treat a known number of cells with the gold complex. After incubation, wash the cells thoroughly to remove any non-internalized compound. Lyse the cells with strong acid (e.g., aqua regia) and analyze the gold content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers very high sensitivity for metal quantification.[27]
Workflow and Logic Diagrams
Experimental Evaluation Workflow
Caption: A typical experimental workflow for evaluating mitochondrial-targeting Gold(I) complexes.
Logical Relationship of Key Events
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation | MDPI [mdpi.com]
- 3. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial thioredoxin reductase inhibition by gold(I) compounds and concurrent stimulation of permeability transition and release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold opens mitochondrial pathways to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria as a target of third row transition metal-based anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A gold(I) phosphine complex selectively induces apoptosis in breast cancer cells: implications for anticancer therapeutics targeted to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of mitochondrial permeability transition by auranofin, a gold(I)-phosphine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of auranofin on the mitochondrial generation of hydrogen peroxide. Role of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial toxicity induced by a thiourea gold(i) complex: mitochondrial permeability transition and respiratory deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gold(III)-P-chirogenic complex induces mitochondrial dysfunction in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cellular Uptake of Gold Nanorods in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 24. cy3-maleimide.com [cy3-maleimide.com]
- 25. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of apoptotic cells with fluorescein isothiocyanate-labeled annexin V in chinese hamster ovary cell cultures treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preclinical Anticancer Activity of the Ruthenium Complex IT-139
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-139, also known as BOLD-100 and formerly as NKP-1339, is a novel, first-in-class ruthenium-based small molecule inhibitor with promising anticancer properties.[1][2] Its chemical name is sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)].[1][3] Preclinical and early clinical studies have highlighted its unique mechanism of action, which centers on the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[1][4] This positions IT-139 as a potential therapeutic agent to overcome intrinsic and acquired drug resistance in various cancers.[1] A Phase 1 clinical trial (NCT01415297) has demonstrated that IT-139 is well-tolerated in patients with advanced solid tumors, with manageable side effects and modest single-agent anti-tumor activity.[1][3] The lack of significant hematological toxicity makes it an attractive candidate for combination therapies.[1]
Mechanism of Action: Targeting the GRP78 Stress Response
The primary molecular target of IT-139 is GRP78 (also known as BiP or HSPA5), a master regulator of the endoplasmic reticulum (ER) stress response.[4][5] In the high-stress tumor microenvironment (characterized by hypoxia, nutrient deprivation, and acidosis), cancer cells upregulate GRP78 to manage misfolded proteins and promote survival, contributing to therapeutic resistance.[1][4]
IT-139 disrupts this pro-survival mechanism through a multi-faceted approach:
-
Suppression of GRP78 Induction: IT-139 suppresses the stress-induced upregulation of GRP78 at the transcriptional level.[4][5] This effect is observed in a variety of cancer cell lines, including those that have developed resistance to other therapies.[4]
-
Exacerbation of ER Stress: By inhibiting the GRP78 survival response, IT-139 treatment leads to an accumulation of misfolded proteins, thereby exacerbating ER stress within the cancer cells.[2][4][5]
-
Induction of Apoptosis: The heightened and unresolved ER stress ultimately triggers programmed cell death (apoptosis).[2]
-
Selective Activity: Notably, IT-139 shows preferential activity in suppressing GRP78 induction in cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window.[3][4]
The proposed mechanism of action is visualized in the signaling pathway diagram below.
Preclinical In Vitro Anticancer Activity
IT-139 has demonstrated significant cytotoxic and pro-apoptotic activity across a panel of human cancer cell lines.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) values for IT-139, determined after 72 hours of exposure, show a wide range of activity, indicating varying sensitivity among different cancer types.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 15 - 180 |
| HT-29 | Colon Cancer | 15 - 180 |
| A375 | Melanoma | 15 - 180 |
| A549 | Lung Cancer | 15 - 180 |
| LNCaP | Prostate Cancer | 15 - 180 |
| C4-2B | Prostate Cancer | Not Specified |
| SK-MEL-28 | Melanoma | Not Specified |
| Table 1: In vitro cytotoxicity of IT-139 in various cancer cell lines. Data extracted from preclinical studies showing a range of IC50 values.[2] |
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry analysis using Annexin V/PI staining confirmed that IT-139 induces both early and late apoptosis in HCT-116, HT-29, A375, and A549 cell lines within 24 hours of treatment.[2] Furthermore, IT-139 was found to cause cell cycle arrest. Interestingly, the phase of arrest appears to be cell-line dependent, with G2 arrest observed in HCT116, HT-29, A549, and LNCaP cells, while G1 arrest was induced in A375 melanoma cells.[2]
Preclinical In Vivo Efficacy
In vivo studies using xenograft models have corroborated the anticancer activity of IT-139 and its mechanism of targeting GRP78.
Single-Agent Activity
Preclinical in vivo studies have confirmed that IT-139 targets the upregulation of GRP78 in response to stress in tumor cells.[1] This leads to increased vulnerability and apoptosis of these cells.[1]
Combination Therapy
The ability of IT-139 to inhibit a key drug resistance mechanism makes it a prime candidate for combination therapies.
-
With BRAF Inhibitors: In xenograft models, IT-139 was shown to decrease the upregulation of GRP78 expression in tumors treated with a BRAF inhibitor, while having minimal effect on GRP78 expression in adjacent normal cells.[4][5]
-
With Gemcitabine: In a pancreatic ductal adenocarcinoma (PDAC) model, IT-139 in combination with gemcitabine restored sensitivity to the cytotoxic drug in resistant cells and increased cell death compared to gemcitabine alone.[1]
References
- 1. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Endoplasmic reticulum stress induction by IT-139 [Ruthenium Complex, IT-139]
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-139, a novel ruthenium-based small molecule inhibitor, has demonstrated promising anti-tumor activity in preclinical and clinical settings. A key mechanism of action for IT-139 is the induction of endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins. This technical guide provides an in-depth overview of the molecular mechanisms by which IT-139 induces ER stress, focusing on its interaction with the master regulator GRP78 and the subsequent activation of the three canonical Unfolded Protein Response (UPR) pathways: PERK, IRE1α, and ATF6. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Introduction to IT-139 and Endoplasmic Reticulum Stress
IT-139, also known as BOLD-100 or NKP-1339, is a ruthenium-containing compound that has shown efficacy against a range of cancer cell lines, including those resistant to conventional therapies[1]. One of its primary mechanisms of action involves the disruption of protein folding homeostasis within the endoplasmic reticulum, leading to ER stress[2].
The ER is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. When the folding capacity of the ER is overwhelmed, a state of ER stress ensues, triggering the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can also initiate apoptosis if the stress is severe or prolonged. The UPR is mediated by three main ER transmembrane sensors: Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1α (IRE1α), and Activating Transcription Factor 6 (ATF6).
Mechanism of Action: Suppression of GRP78
The central mechanism by which IT-139 induces ER stress is through the suppression of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP/HSPA5[3]. GRP78 is a master regulator of the UPR, acting as a chaperone to facilitate protein folding and as a sensor that keeps the UPR transducers (PERK, IRE1α, and ATF6) in an inactive state[4].
Under normal conditions, GRP78 binds to the luminal domains of PERK, IRE1α, and ATF6, preventing their activation. Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.
IT-139 has been shown to suppress the induction of GRP78 at the transcriptional level in various cancer cell lines[3]. This suppression occurs even in the presence of ER stress inducers like thapsigargin (Tg) and tunicamycin (Tu)[5][3]. By preventing the compensatory upregulation of this critical chaperone, IT-139 exacerbates ER stress and pushes the cell towards apoptosis[2][3].
Quantitative Data on IT-139 Activity
In Vitro Cytotoxicity
IT-139 has demonstrated cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) at 72h | Citation |
| HCT-116 | Colon Carcinoma | 15 - 180 | [3] |
| HT-29 | Colon Carcinoma | 15 - 180 | [3] |
| A375 | Melanoma | 15 - 180 | [3] |
| A549 | Lung Carcinoma | 15 - 180 | [3] |
| LNCaP | Prostate Cancer | 15 - 180 | [3] |
| PANC-1 | Pancreatic Cancer | ~150 | [5] |
Table 1: IC50 Values of IT-139 in Various Cancer Cell Lines.
Suppression of GRP78 Expression
Treatment with IT-139 leads to a dose-dependent decrease in GRP78 mRNA and protein levels in cancer cells.
| Cell Line | Treatment | Fold Change in GRP78 mRNA | Citation |
| HCT-116 | IT-139 + Thapsigargin | Significant decrease | [3] |
| C4-2B | 200 µM IT-139 + Tg | Suppression of induction | [3] |
| LNCaP-FGC | 500 µM IT-139 + Tg | Suppression of induction | [3] |
Table 2: Effect of IT-139 on GRP78 mRNA Expression.
| Cell Line | Treatment | Observation | Citation |
| HCT116 | 250 µM IT-139 + Tg/Tu | Decrease in GRP78 protein | [3] |
| HepG2 | 200 µM IT-139 + Tg | Suppression of GRP78 protein | [3] |
| C4-2B | 200/500 µM IT-139 + Tg | Suppression of GRP78 protein | [3] |
| LNCaP-FGC | 200/500 µM IT-139 + Tg | Suppression of GRP78 protein | [3] |
Table 3: Effect of IT-139 on GRP78 Protein Expression.
Induction of Apoptosis
The induction of ER stress by IT-139 ultimately leads to apoptosis. This can be quantified by measuring the activity of key apoptotic executioner enzymes like caspase-3.
| Cell Line | Treatment | Observation | Citation |
| HCT-116 | IT-139 | Induction of early and late apoptosis | [3] |
| HT-29 | IT-139 | Induction of early and late apoptosis | [3] |
| A375 | IT-139 | Induction of early and late apoptosis | [3] |
| A549 | IT-139 | Induction of early and late apoptosis | [3] |
Table 4: IT-139-Induced Apoptosis in Cancer Cell Lines.
Signaling Pathways and Visualizations
The suppression of GRP78 by IT-139 leads to the activation of the three branches of the UPR.
The PERK Pathway
The dissociation of GRP78 from PERK leads to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein). Studies show that IT-139 treatment results in an increase in the levels of phosphorylated eIF2α[6].
Caption: IT-139 activates the PERK pathway, leading to apoptosis.
The IRE1α Pathway
Upon release from GRP78, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. The RNase activity of IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Evidence suggests that IT-139 treatment leads to a significant increase in XBP1 mRNA splicing, indicating activation of the IRE1α pathway[6].
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Expression of GRP78, Master Regulator of the Unfolded Protein Response, Increases Chemoresistance in Pancreatic Ductal Adenocarcinoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Tubulin-Binding Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the discovery and characterization of novel tubulin-binding agents as a cornerstone of cancer chemotherapy. It covers the classification of these agents, their mechanisms of action, detailed experimental protocols for their evaluation, and quantitative data on their efficacy.
Introduction: Tubulin as a Prime Anticancer Target
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1][2][3] These filaments are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion.[1] The dynamic instability of microtubules—a process of rapid polymerization and depolymerization—is vital for the proper segregation of chromosomes during mitosis.[4]
Interference with this delicate equilibrium can halt the cell cycle, ultimately leading to programmed cell death (apoptosis).[5] This vulnerability makes tubulin one of the most successful targets for anticancer drug development.[6][7] Tubulin-binding agents, also known as microtubule-targeting agents (MTAs), exploit this by either stabilizing or destabilizing microtubules, thereby arresting cell proliferation.[1][2]
Classification of Tubulin-Binding Agents
MTAs are broadly categorized into two main groups based on their effect on microtubule dynamics.[2][4] These groups are further subdivided by their specific binding site on the tubulin heterodimer.[1][8] There are at least four well-characterized binding sites: the colchicine, vinca, and taxane/paclitaxel sites, along with the laulimalide/peloruside site.[8][9]
-
Microtubule Destabilizing Agents: These compounds inhibit tubulin polymerization, leading to microtubule depolymerization.[1][5]
-
Vinca Alkaloid Site Binders: This class includes natural products like vincristine and vinblastine.[1] They bind to the β-tubulin subunit at the "plus" end, preventing the addition of new tubulin dimers.
-
Colchicine Site Binders: Colchicine, podophyllotoxin, and combretastatins bind at the interface between the α- and β-tubulin subunits, inducing a conformational change that prevents polymerization.[1][6][9] Agents targeting this site are of significant interest as they may circumvent P-glycoprotein-mediated drug resistance.[1][3]
-
-
Microtubule Stabilizing Agents: These agents enhance tubulin polymerization and suppress microtubule dynamics, leading to the formation of overly stable, non-functional microtubule bundles.[2]
-
Taxane Site Binders: Paclitaxel (Taxol) and docetaxel are iconic examples. They bind to the β-tubulin subunit on the inner (luminal) surface of the microtubule, strengthening the bonds between dimers.[4]
-
Epothilones: These agents, such as ixabepilone, mimic the stabilizing effect of taxanes and have shown efficacy against taxane-resistant tumors.[4][10]
-
Mechanism of Action: From Mitotic Arrest to Apoptosis
The primary mechanism of action for tubulin inhibitors is the disruption of the mitotic spindle, which triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[1][6] Prolonged mitotic arrest activates downstream signaling pathways that culminate in apoptosis.
Several signaling cascades are implicated in MTA-induced cell death. The c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses, is frequently activated following microtubule disruption.[11] Activated JNK can phosphorylate members of the Bcl-2 family of apoptosis-regulating proteins. Specifically, phosphorylation of anti-apoptotic proteins like Bcl-2 inactivates them, tipping the cellular balance towards pro-apoptotic members like Bax, which leads to mitochondrial dysfunction and caspase activation.[11]
Drug Discovery Workflow and Key Experimental Protocols
The discovery of a novel tubulin interactor follows a structured workflow, progressing from initial high-throughput screening to detailed in vivo characterization.
In Vitro Tubulin Polymerization Assay
This is the primary biochemical assay to confirm a compound's direct effect on tubulin.[12] It measures the extent of microtubule formation over time.
-
Principle: Purified tubulin protein polymerizes into microtubules in the presence of GTP and a suitable buffer, typically at 37°C.[13][14] This assembly increases the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340-350 nm.[13][15] Alternatively, a fluorescent reporter that binds to microtubules can be used.[12]
-
Detailed Protocol (Turbidity-based):
-
Reagents: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and supplement with 1 mM GTP and glycerol (5-15%).[12][16] Purified porcine or bovine tubulin is commonly used.[12]
-
Preparation: Pre-warm a 96-well plate to 37°C.[13] On ice, add the polymerization buffer, the test compound (dissolved in DMSO), and finally the tubulin solution (final concentration typically 2-4 mg/ml).[12] Paclitaxel (stabilizer) and colchicine or nocodazole (destabilizers) serve as positive controls, while DMSO is the negative control.[12][13]
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[13] Record the absorbance at 340 nm every minute for 30-60 minutes.[12][13]
-
Data Analysis: Plot absorbance versus time. Inhibitors will show a reduced rate and extent of polymerization compared to the DMSO control, while stabilizers will show an increased rate and extent. The IC50 (concentration causing 50% inhibition of polymerization) can be calculated.[17]
-
Competitive Ligand Binding Assay
This assay determines which specific site on tubulin a novel compound binds to.
-
Principle: The assay measures the ability of a test compound to displace a known radiolabeled or fluorescent ligand (e.g., [³H]colchicine) from its binding site on tubulin.[6] A reduction in the signal from the known ligand indicates competitive binding. A non-radioactive mass spectrometry-based method has also been developed, where unbound ligand is separated by ultrafiltration and quantified by LC-MS/MS.[18]
-
Protocol Outline (Radioligand-based):
-
Incubate purified tubulin with a constant concentration of the radiolabeled ligand (e.g., [³H]colchicine).
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate the tubulin-ligand complexes from the free ligand (e.g., using gel filtration).
-
Quantify the radioactivity in the complex fraction using a scintillation counter.
-
A dose-dependent decrease in radioactivity indicates competition for the same binding site.[6]
-
Cell Viability and Cytotoxicity Assays
These assays provide the first indication of a compound's anticancer activity in a cellular context.[19][20]
-
Principle:
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[20][21] The amount of color produced is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the release of the LDH enzyme from cells with damaged plasma membranes.[20]
-
-
Protocol Outline (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a set period (e.g., 48-72 hours).[22]
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[23]
-
Immunofluorescence Microscopy
This technique allows for the direct visualization of a compound's effect on the microtubule network within cells.
-
Principle: Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific to β-tubulin is used to label the microtubules, followed by a fluorescently-tagged secondary antibody. The cell's microtubule structure can then be observed with a fluorescence or confocal microscope.[5][16]
-
Expected Observations:
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M), confirming that the compound induces mitotic arrest.
-
Principle: Cells are treated with the compound, harvested, and stained with a DNA-binding fluorescent dye like propidium iodide (PI) or 7-AAD.[23] The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells.
-
Data Analysis: A histogram of fluorescence intensity will show distinct peaks. Cells in the G2 or M phase have double the DNA content of cells in G1 and will appear as a peak at twice the fluorescence intensity. An accumulation of cells in this G2/M peak is the hallmark of an antimitotic agent.[6][24]
In Vivo Xenograft Models
This is a critical preclinical step to evaluate a compound's antitumor efficacy and safety in a living organism.[25]
-
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[17] Once tumors reach a palpable size, the mice are treated with the test compound (e.g., via intravenous or intraperitoneal injection).[17][26]
-
Protocol Outline:
-
Establish xenografts by injecting a suspension of cancer cells (e.g., SGC-7901, MGC-803, or MDA-MB-231) into the flank of the mice.[17][26][27]
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer the compound according to a defined schedule (e.g., 10 mg/kg, every other day).[17]
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) rate.[26]
-
Major organs can be collected for histopathological analysis to assess toxicity.[27]
-
Quantitative Data on Novel Tubulin Inhibitors
The efficacy of tubulin inhibitors is typically reported as IC50 values from in vitro/cell-based assays and tumor growth inhibition (TGI) from in vivo studies. Below is a summary of data for representative novel compounds from recent literature.
Table 1: In Vitro Antiproliferative and Tubulin Polymerization Activity
| Compound Class | Compound Example | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Binding Site | Citation(s) |
| 2-amino-4-phenyl-4H-chromene | mHA1, mHA6, mHA11 | HL-60/Bcl-2 | In nM range | Not specified | Colchicine | [6][28] |
| Thienopyridine Indole Derivative | Compound [I] | MGC-803 (Gastric) | 0.00161 | 2.505 | Colchicine | [27] |
| 2-aryl-4-amide-quinoline | G13 | MDA-MB-231 (Breast) | 0.65 - 0.90 | 13.5 | Colchicine | [26] |
| Novel Colchicine Domain Binder | Compound [I] | SGC-7910 (Gastric) | 0.21 | 6.87 | Colchicine | [17] |
| Taxane Conjugate | PGA-PTX | HeLa | 0.01099 (as PTX equiv.) | Not applicable | Taxane | [22][24] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound Example | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| Compound [I] (Colchicine binder) | 4T1 (Breast) | 20 mg/kg, i.v., q.o.d. | 84.0% | [17] |
| G13 (Colchicine binder) | MDA-MB-231 (Breast) | 30 mg/kg, i.p. | 38.2% | [26] |
| Compound [I] (Thienopyridine) | MGC-803 (Gastric) | 5 mg/kg, oral, q.o.d. | 45.8% | [27] |
Challenges and Future Directions
Despite their success, the clinical use of MTAs is hampered by issues of toxicity and the development of drug resistance.[1] Resistance mechanisms can include the overexpression of drug efflux pumps like P-glycoprotein or mutations in tubulin isotypes, particularly the overexpression of βIII-tubulin.[1][29]
Future research is focused on:
-
Developing agents that circumvent resistance: Colchicine site inhibitors are a major focus because they are often not substrates for P-glycoprotein efflux pumps.[1][3]
-
Improving drug delivery: The development of antibody-drug conjugates (ADCs) that use a potent tubulin inhibitor as a payload allows for targeted delivery to cancer cells, potentially increasing efficacy and reducing systemic toxicity.[3]
-
Dual-target inhibitors: Designing molecules that inhibit both tubulin and another critical cancer target (e.g., a protein kinase) is an emerging strategy to enhance therapeutic effects and overcome resistance.[1]
Conclusion
Tubulin remains a validated and highly valuable target in oncology. The discovery of novel tubulin-binding agents continues to be a vibrant area of research, driven by the need to overcome the limitations of existing therapies. A systematic approach, utilizing a combination of biochemical, cell-based, and in vivo assays as detailed in this guide, is essential for the successful identification and development of the next generation of potent and selective anticancer drugs targeting the microtubule cytoskeleton.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 11. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 23. noblelifesci.com [noblelifesci.com]
- 24. A cell-based pharmacokinetics assay for evaluating tubulin-binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. mdpi.com [mdpi.com]
Characterization of new colchicine site tubulin inhibitors [Tubulin Interactor]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential techniques and data analysis involved in the characterization of novel tubulin inhibitors that target the colchicine binding site. Colchicine binding site inhibitors (CBSIs) represent a promising class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] A key advantage of many CBSIs is their ability to circumvent multi-drug resistance mechanisms that often limit the efficacy of other microtubule-targeting agents.[2] This guide details the critical experimental protocols, data presentation standards, and workflow logic necessary for the robust preclinical evaluation of these compounds.
Core Concepts in CBSI Characterization
The discovery and development of new CBSIs rely on a multi-faceted characterization process. This process begins with evaluating a compound's direct effect on tubulin polymerization, extends to its cytotoxic effects on cancer cells, and culminates in detailed mechanistic studies to confirm its mode of action. Key stages involve quantifying anti-proliferative activity, visualizing effects on the cellular microtubule network, determining cell cycle perturbation, and measuring direct binding affinity to tubulin. X-ray crystallography is also a powerful tool for visualizing the precise molecular interactions between an inhibitor and the colchicine site on the tubulin heterodimer.[3]
Quantitative Data Summary
The following tables summarize the biological activity of several recently developed colchicine site tubulin inhibitors, providing a comparative view of their potency.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Tubulin Polymerization IC50 (µM) | Reference Compound | Tubulin Polymerization IC50 (µM) |
| G13 | 13.5[4][5] | Colchicine | 8.1[4] |
| Compound 97 | 0.79[1] | Colchicine | 2.68[1] |
| Compound 87 | 1.6[1] | Combretastatin A-4 (CA-4) | 2.1[1] |
| Compound 53 | 0.44[1] | - | - |
| CHM-1 (103 ) | 0.85[1] | - | - |
| St. 54 | ~8[6] | Colchicine | 10.6[6] |
| St. 55 | 3.3[6] | - | - |
| St. 61 | 1.20[6] | - | - |
Table 2: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT-116 (Colon) | Additional Cell Lines (IC50 in nM) |
| G13 | 0.65 µM[4] | 0.90 µM[4] | 0.82 µM[4] | - | - |
| Compound 87 | 0.2 nM[1] | 0.4 nM[1] | 0.3 nM[1] | 0.3 nM[1] | KB-vin10 (MDR): 0.4 nM[1] |
| Compound 98 | - | - | - | - | A549: 1.6 nM[1] |
| 60c | 1.9 nM[2] | - | 2.7 nM[2] | - | A375 (Melanoma): 1.1 nM; MDA-MB-231 (Breast): 4.0 nM[2] |
| 4a | 3.4 nM[2] | - | 4.3 nM[2] | - | A375 (Melanoma): 2.1 nM; MDA-MB-231 (Breast): 5.5 nM[2] |
| St. 45 | 0.261 µM[6] | 0.519 µM[6] | - | - | HepG-2 (Liver): 2.047 µM[6] |
| St. 61 | < 2 µM[6] | < 2 µM[6] | < 2 µM[6] | - | HT29 (Colon): < 2 µM[6] |
Experimental Workflows & Signaling Pathways
The logical progression of experiments for characterizing a novel CBSI and the resulting cellular signaling cascade are visualized below.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Screen: A Technical Guide to Identifying Small Molecule Microtubule Destabilizers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and strategies employed in the initial screening of small molecule microtubule destabilizers. Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, including cell division, motility, and intracellular transport.[1][2] Their critical role in mitosis makes them a prime target for anticancer drug development.[1][3] This guide details the principal screening approaches, presents key quantitative data, and offers detailed experimental protocols to aid researchers in the discovery of novel tubulin-interacting agents.
Introduction to Microtubule Dynamics and Targeting
Microtubules are highly dynamic structures that undergo phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability.[4] This dynamic nature is crucial for their cellular functions. Small molecules that interfere with microtubule dynamics are broadly classified as either microtubule stabilizers (e.g., taxanes) or microtubule destabilizers (e.g., vinca alkaloids, colchicine).[1] Microtubule destabilizers act by inhibiting tubulin polymerization, leading to a net depolymerization of microtubules. This disruption of the microtubule network can trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis, making these compounds potent anti-cancer agents.[1][5]
The initial screening phase is critical for identifying "hit" compounds from large chemical libraries that exhibit the desired activity. This process can be broadly categorized into three main approaches: in silico screening, biochemical assays, and cell-based assays.
Screening Methodologies
A successful screening campaign for microtubule destabilizers often employs a hierarchical approach, starting with high-throughput methods to identify initial hits, followed by more detailed secondary assays to confirm and characterize their activity.
In Silico Screening
Computational methods, such as virtual screening and molecular docking, serve as a powerful initial step to enrich the hit rate of subsequent experimental screens.[6][7] These approaches utilize the known three-dimensional structure of tubulin to predict the binding of small molecules to specific sites known to be targeted by destabilizing agents, most notably the colchicine-binding site on β-tubulin.[1][3]
-
Pharmacophore Modeling: This involves creating a model of the essential steric and electronic features required for a molecule to bind to the target site. This model is then used to search large compound databases for molecules with a similar pharmacophore.[1]
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to screen virtual libraries of compounds and rank them based on their predicted binding affinity.[8]
Biochemical Assays
Biochemical assays utilize purified tubulin to directly measure the effect of a compound on its polymerization. These assays are highly amenable to high-throughput screening (HTS).
Tubulin Polymerization Assay: This is the most common biochemical assay for identifying microtubule-targeting agents.[9][10][11] It monitors the conversion of soluble tubulin dimers into microtubule polymers. The assay can be performed in either an absorbance-based or fluorescence-based format.
-
Absorbance-Based Assay: This classic method relies on the principle that microtubules scatter light, and the increase in turbidity can be measured by an increase in absorbance at 340 nm.[9][12]
-
Fluorescence-Based Assay: This method is generally more sensitive and cost-effective for HTS.[12][13] It utilizes a fluorescent reporter, such as DAPI, which exhibits enhanced fluorescence upon binding to polymerized tubulin.[13][14] The increase in fluorescence is proportional to the extent of microtubule polymerization.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of hits in a more physiologically relevant context. These assays can assess not only the direct impact on the microtubule network but also the downstream cellular consequences.
-
High-Content Imaging (HCI): This powerful technique uses automated microscopy and image analysis to quantify changes in the cellular microtubule network.[13] Cells are treated with compounds, and then the microtubules are visualized using immunofluorescence with anti-tubulin antibodies. Destabilizing agents will cause a visible disruption and depolymerization of the microtubule network.[7]
-
Cellular Microtubule Content Assays: These are quantitative assays that measure the total amount of polymerized microtubules in a cell population, often in a microplate format.[15][16] One such method involves treating cells with the test compound, followed by fixation and detection of the remaining microtubule network using immunoluminescence.[15]
-
Cell Cycle Analysis: Since microtubule disruption typically leads to mitotic arrest, flow cytometry can be used to analyze the cell cycle distribution of a treated cell population. An accumulation of cells in the G2/M phase is a strong indicator of a compound that interferes with microtubule function.[5][13]
Signaling Consequences of Microtubule Destabilization
The disruption of microtubule dynamics by a small molecule destabilizer initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis. Understanding this pathway is crucial for characterizing the mechanism of action of hit compounds.
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized microtubule destabilizing agents. These values can serve as benchmarks for new screening campaigns.
Table 1: Comparison of Potency (IC50) of Known Microtubule Destabilizers in Different Assays
| Compound | High-Content Assay (nM) | Biochemical Assay (µM) | Cell Cycle Assay (nM) |
| Nocodazole | 244 | 2.292 | 72 |
| Colchicine | 786.67 ± 81.72 | - | - |
| Vinblastine | 4.83 ± 0.17 | - | - |
| Combretastatin A-4 | 4.50 ± 0.76 | - | - |
Data compiled from multiple sources.[2][13] Note that assay conditions can significantly impact IC50 values.
Table 2: Comparison of Fluorescence vs. Absorbance-Based Tubulin Polymerization Assays
| Feature | Fluorescence Assay | Absorbance Assay |
| Principle | Fluorescence enhancement of a reporter | Light scattering by polymers |
| Sensitivity | Higher | Lower |
| Tubulin Required | Less | More |
| Signal-to-Noise Ratio | Higher | Lower |
| Suitability for HTS | Excellent | Good |
Based on information from commercial assay kits.[12]
Experimental Protocols
Protocol for High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[9][11][12]
Materials:
-
Lyophilized >99% pure tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (as a polymerization enhancer)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Vinblastine)
-
Negative control (DMSO)
-
Half-area 96-well black, flat-bottom plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL.
-
Prepare the assay buffer by supplementing General Tubulin Buffer with GTP (to 1 mM final concentration), glycerol (to 10% final concentration), and the fluorescent reporter at its optimal concentration.
-
-
Compound Plating:
-
In the 96-well plate, add a small volume (e.g., 1-5 µL) of test compounds, positive control, and negative control to their respective wells.
-
-
Assay Initiation:
-
Warm the plate and the assay buffer to 37°C.
-
To initiate the polymerization reaction, add a pre-determined volume of the tubulin solution to the assay buffer to achieve a final concentration of 2 mg/mL. Mix gently.
-
Immediately dispense the tubulin/assay buffer mixture into the wells of the 96-well plate containing the compounds. The final assay volume is typically around 50 µL.[9][11]
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
The rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence) can be calculated.
-
Inhibitors will show a decrease in both Vmax and the final polymer mass compared to the negative control.
-
Protocol for Cell-Based Microtubule Network Disruption Assay (High-Content Imaging)
This protocol outlines a general procedure for assessing the effect of compounds on the microtubule network in cultured cells.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well imaging plates (black wall, clear bottom)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of concentrations of the test compounds, positive control, and negative control. Incubate for a defined period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunofluorescence Staining:
-
Wash with PBS.
-
Block the cells with blocking solution for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and the nuclear counterstain (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash with PBS and add fresh PBS to the wells.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify parameters of the microtubule network, such as total microtubule length, number of filaments, and network texture. A decrease in these parameters indicates microtubule destabilization.
-
Conclusion
The initial screening for small molecule microtubule destabilizers is a multi-faceted process that benefits from a combination of in silico, biochemical, and cell-based approaches. A well-designed screening cascade, starting with high-throughput biochemical or in silico methods and progressing to more complex cell-based assays for hit validation, is essential for the efficient discovery of novel lead compounds. The protocols and data presented in this guide provide a solid foundation for researchers to establish and conduct successful screening campaigns in the pursuit of new tubulin-targeting therapeutics.
References
- 1. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of novel microtubule destabilizing agents via virtual screening methods and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 11. maxanim.com [maxanim.com]
- 12. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Measuring Mitochondrial ROS Production After Gold(I) Complex Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) complexes are emerging as a promising class of anticancer agents.[1][2] Their cytotoxic effects are often mediated through the induction of oxidative stress and subsequent apoptosis.[3][4] A primary target of many Gold(I) complexes is the mitochondrial enzyme thioredoxin reductase (TrxR).[5][6][7] Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) within the mitochondria.[1][8] This surge in mitochondrial ROS can trigger the opening of the mitochondrial permeability transition pore (MPT), depolarization of the mitochondrial membrane, and the release of pro-apoptotic factors, ultimately culminating in programmed cell death.[9][10][11]
This application note provides detailed protocols for measuring mitochondrial ROS production in cells treated with Gold(I) complexes, focusing on the use of fluorescent probes. It also outlines the underlying signaling pathway and provides a comprehensive experimental workflow.
Signaling Pathway of Gold(I) Complex-Induced Mitochondrial ROS and Apoptosis
Gold(I) complexes exert their cytotoxic effects through a multi-step process initiated by the inhibition of key mitochondrial enzymes. The following diagram illustrates the proposed signaling cascade.
Caption: Signaling pathway of Gold(I) complex-induced apoptosis.
Experimental Workflow for Measuring Mitochondrial ROS
The following diagram outlines the general workflow for assessing the impact of a Gold(I) complex on mitochondrial ROS production in a cell-based assay.
Caption: Experimental workflow for mitochondrial ROS measurement.
Key Experiments and Protocols
Measurement of Mitochondrial Superoxide Production using MitoSOX Red by Flow Cytometry
This protocol provides a quantitative measurement of mitochondrial superoxide levels in a cell population. MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells and is oxidized by superoxide, resulting in red fluorescence.[12][13]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| MitoSOX Red mitochondrial superoxide indicator | Thermo Fisher Scientific | M36008 | -20°C, protect from light |
| Cell line of interest (e.g., HeLa, A549) | ATCC | Varies | Liquid Nitrogen |
| Complete cell culture medium | Varies | Varies | 4°C |
| Gold(I) Complex | N/A | N/A | As per manufacturer |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 | 4°C |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 | Room Temperature |
| Antimycin A (Positive Control) | Sigma-Aldrich | A8674 | -20°C |
| Flow cytometer | N/A | N/A | N/A |
Experimental Protocol
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Gold(I) Complex Treatment:
-
Prepare a stock solution of the Gold(I) complex in DMSO.
-
Dilute the Gold(I) complex to the desired final concentrations in pre-warmed complete cell culture medium.
-
Include a vehicle control (DMSO at the same final concentration as the highest Gold(I) complex concentration).
-
For a positive control, treat a separate set of cells with Antimycin A (a known inducer of mitochondrial ROS) at a final concentration of 10 µM for 30 minutes prior to staining.
-
Remove the old medium from the cells and add the medium containing the Gold(I) complex or controls.
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS. Protect from light.
-
After the treatment period, aspirate the medium and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.[13]
-
-
Cell Harvesting and Analysis:
-
Aspirate the MitoSOX Red solution and wash the cells three times with warm PBS.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
Analyze the cells immediately by flow cytometry. Use an excitation wavelength of ~510 nm and detect emission at ~580 nm.
-
Record the mean fluorescence intensity for each sample.
-
Data Presentation
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | Value | 1.0 |
| Gold(I) Complex | X µM | Value | Value |
| Gold(I) Complex | Y µM | Value | Value |
| Gold(I) Complex | Z µM | Value | Value |
| Positive Control | 10 µM Antimycin A | Value | Value |
Visualization of Mitochondrial Superoxide using Fluorescence Microscopy
This protocol allows for the qualitative assessment and visualization of mitochondrial superoxide production within individual cells.
Materials and Reagents
-
Same as for the flow cytometry protocol, with the addition of:
-
Glass-bottom culture dishes or chamber slides
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope with appropriate filters
Experimental Protocol
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 50-60% confluency.
-
Treatment: Treat cells with the Gold(I) complex and controls as described in the flow cytometry protocol.
-
Staining:
-
After treatment, wash the cells once with warm PBS.
-
Stain with 5 µM MitoSOX Red in warm HBSS for 10-30 minutes at 37°C, protected from light.
-
Optional: In the last 10 minutes of incubation, add Hoechst 33342 for nuclear counterstaining.
-
-
Imaging:
-
Wash the cells three times with warm PBS.
-
Add fresh warm HBSS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. For MitoSOX Red, use an excitation/emission of ~510/580 nm. For Hoechst 33342, use ~350/461 nm.
-
Capture images from multiple fields for each condition.
-
Data Presentation
Present representative images for each treatment group (Vehicle Control, Gold(I) Complex at different concentrations, and Positive Control). The images should clearly show the cellular localization and intensity of the red fluorescence from MitoSOX Red.
Summary and Conclusion
The protocols detailed in this application note provide robust methods for quantifying and visualizing mitochondrial ROS production following treatment with Gold(I) complexes. By understanding the impact of these compounds on mitochondrial redox status, researchers can gain valuable insights into their mechanisms of action and advance their development as potential anticancer therapeutics. The provided signaling pathway and experimental workflow diagrams serve as a guide for designing and interpreting these crucial experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel gold(I) complexes induce apoptosis in leukemia cells via the ROS-induced mitochondrial pathway with an upregulation of Harakiri and overcome multi drug resistances in leukemia and lymphoma cells and sensitize drug resistant tumor cells to apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new gold(I) phosphine complex induces apoptosis in prostate cancer cells by increasing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Progress and Perspectives on Using Gold Compounds for the Modulation of Tumor Cell Metabolism [frontiersin.org]
- 9. Mitochondrial toxicity induced by a thiourea gold(i) complex: mitochondrial permeability transition and respiratory deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A gold(I) phosphine complex selectively induces apoptosis in breast cancer cells: implications for anticancer therapeutics targeted to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. sm.unife.it [sm.unife.it]
Probing the Cytoskeleton: An Application Note on the In Vitro Tubulin Polymerization Assay for Screening Tubulin Interactors
For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the in vitro tubulin polymerization assay. This powerful tool is essential for screening and characterizing compounds that interact with tubulin, a key component of the cytoskeleton and a validated target for anticancer drugs.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this equilibrium by small molecules has proven to be an effective therapeutic strategy, particularly in oncology. This assay allows for the precise measurement of a test compound's effect on tubulin polymerization, identifying it as a potential inhibitor or stabilizer.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the formation of microtubules from purified tubulin dimers in real-time. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP and is observed as an increase in signal over time.[1] This process can be monitored using two primary methods:
-
Turbidimetric Assay: This classic method measures the light scattering caused by the formation of microtubule polymers. The increase in turbidity, measured as optical density (OD) at 340-350 nm, is directly proportional to the mass of the polymerized microtubules.[1][2]
-
Fluorescence-Based Assay: This method utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, leading to a significant increase in its fluorescence signal.[3][4] This format is often more sensitive and suitable for high-throughput screening.[5][6]
A typical polymerization curve exhibits three phases: a lag phase of nucleation, a growth phase of elongation, and a steady-state plateau where polymerization and depolymerization are in equilibrium.[1] Tubulin-interacting compounds alter this curve in predictable ways:
-
Inhibitors (e.g., colchicine, vinblastine, nocodazole) decrease the rate and extent of polymerization.
-
Stabilizers (e.g., paclitaxel) enhance polymerization, often by eliminating the nucleation phase and increasing the polymerization rate.[7]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from various sources and is designed for a 96-well plate format, suitable for screening multiple compounds.[3][4][8]
1. Materials and Reagents:
-
Purified tubulin (>99% pure, e.g., porcine or bovine brain tubulin)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
Positive Controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (inhibitor)
-
Negative Control: DMSO (or vehicle used to dissolve test compounds)
-
Ice-cold 96-well plates (for reaction setup)
-
Pre-warmed (37°C) 96-well black, clear-bottom plates (for measurement)
-
Temperature-controlled fluorescence plate reader with excitation/emission wavelengths of ~360/450 nm
2. Preparation of Reagents:
-
Tubulin Polymerization Buffer (TPB): Prepare by supplementing GTB with 1 mM GTP and 10% glycerol.[4] Keep on ice.
-
Tubulin Stock Solution: Resuspend lyophilized tubulin in ice-cold TPB to a final concentration of 2-3 mg/mL.[1][3] Keep on ice and use within one hour. Avoid repeated freeze-thaw cycles.
-
Test Compound and Control Solutions: Prepare 10X stock solutions of test compounds and controls in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1-2%.
3. Assay Procedure:
-
Reaction Setup (on ice):
-
In an ice-cold 96-well plate, add 10 µL of 10X test compound, positive control, or negative control to the appropriate wells.
-
Add 90 µL of the ice-cold tubulin stock solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Initiation of Polymerization:
-
Carefully transfer the entire 100 µL reaction mixture from the cold plate to a pre-warmed (37°C) 96-well measurement plate.
-
Place the plate immediately into the temperature-controlled (37°C) fluorescence plate reader.
-
-
Data Acquisition:
4. Data Analysis:
-
Plot the Data: For each well, plot the fluorescence intensity as a function of time.
-
Determine Key Parameters: From the polymerization curves, determine parameters such as the lag time, the maximum rate of polymerization (Vmax), and the maximum polymer mass (plateau fluorescence).
-
Calculate Percentage Inhibition/Enhancement:
-
For inhibitors, calculate the percentage of inhibition relative to the negative control (DMSO). The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
For stabilizers, the EC₅₀ value, the concentration that produces 50% of the maximal effect, can be calculated.
-
-
Summarize Data: Tabulate the IC₅₀ or EC₅₀ values for all tested compounds for clear comparison.
Data Presentation
The efficacy of various tubulin-interacting compounds is typically quantified by their IC₅₀ (for inhibitors) or EC₅₀ (for enhancers) values. The table below presents representative data for well-characterized tubulin modulators.
| Compound | Mechanism of Action | Typical IC₅₀/EC₅₀ (Biochemical Assay) |
| Paclitaxel | Stabilizer | EC₅₀: ~10 nM[4][9] |
| Nocodazole | Inhibitor | IC₅₀: ~2.3 µM[4][9] |
| Colchicine | Inhibitor | IC₅₀: ~10.65 nM[10] |
| Vinblastine | Inhibitor | IC₅₀: ~58 nM[11] |
| Combretastatin A-4 | Inhibitor | IC₅₀: ~2.9 µM |
Note: IC₅₀/EC₅₀ values can vary depending on the specific assay conditions (e.g., tubulin concentration, buffer composition, and detection method).
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying biological process.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Mechanism of tubulin polymerization and interaction with modulators.
Troubleshooting and Considerations
-
Tubulin Activity: The quality of the purified tubulin is critical. Ensure it is stored correctly at -80°C and avoid multiple freeze-thaw cycles. If improperly stored, tubulin can aggregate, which can act as seeds and alter the polymerization kinetics.
-
Compound Precipitation: Test compounds should be soluble in the assay buffer. Visually inspect for any precipitation, which can cause light scattering and interfere with the readings.
-
Glycerol Concentration: Glycerol is often included as a polymerization enhancer.[1] However, it can interfere with the binding of some microtubule-associated proteins. Its concentration may need to be optimized depending on the specific tubulin interactor being studied.
-
Assay Choice: While the fluorescence-based assay offers higher sensitivity, the turbidimetric assay can be useful and does not require a fluorescent reporter. The choice of assay may depend on the available equipment and the specific research question.
By following this detailed protocol and considering these key aspects, researchers can effectively utilize the in vitro tubulin polymerization assay to discover and characterize novel compounds that target the microtubule cytoskeleton, paving the way for new therapeutic developments.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. maxanim.com [maxanim.com]
- 8. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
- 9. benthamopenarchives.com [benthamopenarchives.com]
- 10. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds [benthamopen.com]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Microtubule Inhibitors
Topic: Cell Cycle Analysis of Cancer Cells Treated with Microtubule Inhibitors and the Role of Tubulin Isotypes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the formation of the mitotic spindle, which is crucial for accurate chromosome segregation during cell division.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer drug development.[2] Microtubule-targeting agents (MTAs) are a successful class of chemotherapeutic drugs that disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, followed by apoptotic cell death.[2][3]
There are two main classes of MTAs: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vincristine and colchicine-site binders).[4][5] Despite their opposing effects on microtubule polymer mass at high concentrations, both classes suppress microtubule dynamics at lower, clinically relevant concentrations, which triggers the mitotic checkpoint, arrests cells in mitosis, and ultimately induces apoptosis.[6][7]
The efficacy of these drugs can be significantly influenced by the specific composition of tubulin isotypes within cancer cells. Tubulin, the building block of microtubules, is a heterodimer of α- and β-tubulin, with multiple isotypes for each.[8] Overexpression of certain isotypes, such as βIII-tubulin, has been strongly associated with clinical resistance to MTAs in various cancers, including lung, breast, and ovarian cancer.[8][9] Therefore, analyzing the cell cycle effects of MTAs in the context of tubulin isotype expression is critical for understanding drug resistance mechanisms and developing more effective therapeutic strategies.
These application notes provide detailed protocols for analyzing the cell cycle of cancer cells treated with microtubule inhibitors using flow cytometry and discuss the importance of considering tubulin interactors, specifically β-tubulin isotypes, in these assessments.
Mechanism of Action & The Role of βIII-Tubulin
Microtubule inhibitors interfere with the normal function of the mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism, which halts the cell cycle at the metaphase-anaphase transition to prevent chromosomal missegregation.[10] Prolonged mitotic arrest typically leads to programmed cell death (apoptosis).[3]
The expression of different β-tubulin isotypes can alter microtubule dynamics and drug binding, thereby affecting sensitivity to MTAs. High levels of βIII-tubulin are frequently observed in drug-resistant tumors.[9] This isotype is thought to confer resistance by altering microtubule dynamics in a way that counteracts the drug's effect.[9] Conversely, silencing βIII-tubulin expression has been shown to hypersensitize cancer cells to MTAs, leading to enhanced mitotic arrest and apoptosis.[9]
Data Presentation: Quantitative Cell Cycle Analysis
The following table presents representative data from a hypothetical experiment measuring the cell cycle distribution of two cancer cell lines treated with a microtubule inhibitor (e.g., Paclitaxel). Cell Line A represents a drug-sensitive phenotype with low βIII-tubulin expression, while Cell Line B represents a drug-resistant phenotype with high βIII-tubulin expression. Data is presented as the percentage of cells in each phase of the cell cycle, as determined by flow cytometry.
| Cell Line | βIII-Tubulin Expression | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Cell Line A | Low | Vehicle (DMSO) | 65% | 22% | 13% |
| Paclitaxel (20 nM) | 10% | 12% | 78% | ||
| Cell Line B | High | Vehicle (DMSO) | 62% | 25% | 13% |
| Paclitaxel (20 nM) | 45% | 20% | 35% |
Note: These data are for illustrative purposes and demonstrate the expected trend where the drug-sensitive cell line (Low βIII-Tubulin) shows a dramatic increase in the G2/M population, indicative of effective mitotic arrest, while the resistant line shows a much weaker response.[9][11]
Experimental Protocols
A generalized workflow for assessing the effects of microtubule inhibitors on the cancer cell cycle is outlined below.
Protocol 1: Cancer Cell Culture and Drug Treatment
-
Cell Seeding: Culture cancer cells in the appropriate complete growth medium. Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 50-60% confluency at the time of treatment.
-
Cell Adherence: Incubate the plates overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere.
-
Drug Preparation: Prepare stock solutions of the microtubule inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in a complete growth medium immediately before use. Prepare a vehicle control using the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the drug or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours). The optimal time and concentration should be determined empirically for each cell line and drug combination.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard procedures for preparing cells for DNA content analysis.[12][13]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution:
-
0.1% (v/v) Triton X-100 in PBS
-
20 µg/mL Propidium Iodide
-
100 µg/mL RNase A (DNase-free)
-
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Cell Harvesting:
-
Aspirate the media from the wells.
-
Wash the cells once with 2 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 2 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing:
-
Centrifuge the cells at 200 x g for 5 minutes at 4°C.[13]
-
Discard the supernatant.
-
Resuspend the cell pellet in 5 mL of ice-cold PBS and centrifuge again.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for fixation. This prevents cell clumping.[13]
-
Incubate the cells on ice for 30 minutes or store them at -20°C for at least 2 hours (can be stored for several weeks).[13][14]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of PI Staining Solution.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[13]
-
-
Data Acquisition:
-
Transfer the stained cell suspension to FACS tubes. If clumps are present, filter the suspension through a 40 µm nylon mesh.[13]
-
Analyze the samples on a flow cytometer. Use a low flow rate for optimal resolution.[15]
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the DNA fluorescence channel (e.g., FL2-A). The signal from PI is typically detected using a 488 nm laser for excitation and a bandpass filter around 585 nm.
-
-
Data Analysis:
-
Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse-width vs. pulse-area plot to exclude doublets.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The G2/M peak should have approximately twice the fluorescence intensity of the G0/G1 peak.
-
Troubleshooting and Considerations
-
Cell Clumping: Can lead to inaccurate results. Ensure single-cell suspension before fixation and analysis. Adding ethanol dropwise while vortexing and filtering before acquisition can minimize this issue.[13]
-
High CV of G0/G1 Peak: A high coefficient of variation (CV) indicates poor resolution. This can be improved by using a low flow rate, ensuring proper instrument setup, and handling cells gently.
-
Sub-G1 Peak: The appearance of a peak to the left of the G0/G1 peak is indicative of apoptotic cells with fragmented DNA.[12] This can be quantified as a measure of cell death.
-
RNase Treatment: Propidium iodide also stains double-stranded RNA. Incomplete RNase digestion can broaden peaks and reduce resolution. Ensure RNase A is active and incubation is sufficient.[12][15]
-
Aneuploidy: Many cancer cell lines are aneuploid, meaning they do not have a normal diploid DNA content. This can result in shifted or additional peaks on the DNA histogram. It is crucial to compare treated samples to their corresponding vehicle-treated controls.
References
- 1. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Preclinical Evaluation of Novel Anticancer Metal-Based Drugs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel metal-based anticancer drugs holds significant promise for expanding the arsenal of cancer therapeutics. Preclinical evaluation in relevant animal models is a critical step in identifying promising candidates and understanding their efficacy, toxicity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the in vivo assessment of novel metal-based anticancer compounds using established murine models. The methodologies outlined herein cover essential studies, including the determination of the maximum tolerated dose (MTD), evaluation of antitumor efficacy in xenograft models, and assessment of biodistribution.
I. Determination of Maximum Tolerated Dose (MTD)
The MTD is defined as the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity over a specified period.[1] It is a crucial parameter for designing subsequent efficacy studies.
Experimental Protocol:
-
Animal Model:
-
Drug Preparation:
-
Dissolve the metal-based drug in a sterile, biocompatible vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution). The final concentration of the vehicle components should be non-toxic to the animals.
-
-
Dose Escalation:
-
Begin with a low, non-toxic dose, estimated from in vitro cytotoxicity data.
-
Administer single doses of the drug to small groups of mice (n=3-5 per group) via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).[4]
-
Increase the dose in subsequent groups in a stepwise manner (e.g., using a modified Fibonacci sequence).
-
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity, including changes in weight, appetite, behavior (lethargy, ruffled fur), and any adverse reactions at the injection site.[3]
-
Record body weight at least every other day. A weight loss of more than 20% is often considered a sign of significant toxicity.[1][4]
-
A clinical scoring system can be implemented to quantify and standardize the assessment of animal well-being.[3]
-
-
Endpoint:
Data Presentation:
Table 1: Maximum Tolerated Dose (MTD) of Selected Metal-Based Drugs in Mice
| Compound | Mouse Strain | Route of Administration | MTD (mg/kg) | Reference |
| Cisplatin | BALB/c | Intraperitoneal (single dose) | 6 | [4] |
| Δ-Ru1 | BALB/c nude | Intraperitoneal (repeated dose) | 20 | [5] |
II. In Vivo Antitumor Efficacy in Subcutaneous Xenograft Models
Subcutaneous xenograft models are widely used to assess the antitumor activity of novel compounds.[6] These models involve the implantation of human cancer cells into immunodeficient mice.[7]
Experimental Workflow:
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. a-systematic-investigation-of-the-maximum-tolerated-dose-of-cytotoxic-chemotherapy-with-and-without-supportive-care-in-mice - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: High-Throughput Screening for Novel GRP78 Inhibitors Featuring the Ruthenium Complex IT-139
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 78 (GRP78), also known as BiP or HSPA5, is a key molecular chaperone residing in the endoplasmic reticulum (ER). It plays a crucial role in protein folding, assembly, and quality control, thereby maintaining ER homeostasis. Under conditions of cellular stress, such as those found in the tumor microenvironment (e.g., hypoxia, nutrient deprivation), the expression and activity of GRP78 are significantly upregulated. This upregulation helps cancer cells to survive, proliferate, and develop resistance to therapies. Consequently, GRP78 has emerged as a promising therapeutic target for the development of novel anticancer agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel GRP78 inhibitors, with a special focus on the ruthenium-based compound IT-139 (also known as KP1339).
GRP78 Signaling and Therapeutic Intervention
GRP78 is a central regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway. In unstressed cells, GRP78 binds to and keeps inactive three key ER stress sensors: PERK, IRE1α, and ATF6.[1] Upon ER stress, GRP78 dissociates from these sensors to bind to unfolded or misfolded proteins, leading to the activation of the UPR. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[1]
In cancer, elevated GRP78 levels on the cell surface can also activate pro-survival signaling pathways, such as the PI3K/AKT pathway, further promoting tumorigenesis.[2] Inhibition of GRP78 can disrupt these protective mechanisms, leading to increased ER stress, induction of apoptosis, and sensitization of cancer cells to conventional therapies.
IT-139 is a ruthenium-based small molecule inhibitor that has been shown to suppress the stress-induced upregulation of GRP78 at both the mRNA and protein levels.[3][4] This leads to an exacerbation of ER stress, mitochondrial damage, and ultimately, apoptotic cell death in cancer cells.[5]
Quantitative Data on GRP78 Inhibitors
The following tables summarize the in vitro efficacy of IT-139 and other selected GRP78 inhibitors against various cancer cell lines.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| IT-139 (KP1339) | HCT116 (Colon Carcinoma) | Cell Viability | 167 | [3] |
| A549 (Lung Carcinoma) | Cell Viability | 180 | [5] | |
| HT-29 (Colon Adenocarcinoma) | Cell Viability | ~15-180 | [5] | |
| A375 (Melanoma) | Cell Viability | ~15-180 | [5] | |
| LNCaP (Prostate Carcinoma) | Cell Viability | ~15-180 | [5] | |
| Celastrol | RAW264.7 (Macrophage) | Cell Viability | 1.69 | [6] |
| FL5 | HUVEC (Endothelial) | Cell Viability | 1.514 (EC50) | [7] |
| 786-O (Renal Carcinoma) | Cell Viability | 10 (50% cell death) | [7] | |
| Hexachlorophene | HCT116 (Colon Carcinoma) | Cell Viability | 3.43 (CC50) | [8] |
| Lanatoside C | PANC-1 (Pancreatic Cancer) | GRP78 Inhibition | ~0.5 | [9] |
| Oleandrin | Patient-Derived Colon Cancer Organoids | Cell Viability | 32.85 (21% O2), 39.81 (1% O2) (nM) | [10] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow for GRP78 Inhibitors
This protocol outlines a general workflow for a high-throughput screen to identify novel GRP78 inhibitors.
Caption: High-throughput screening workflow for GRP78 inhibitors.
Fluorescence Polarization (FP) Assay for GRP78 Binding
This assay measures the binding of inhibitors to GRP78 by competing with a fluorescently labeled peptide probe.
Materials:
-
Purified recombinant human GRP78 protein
-
FITC-labeled GRP78-binding peptide (e.g., FITC-NRLLLTG)[8]
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20
-
Test compounds (e.g., IT-139) dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of GRP78 and FITC-labeled peptide in assay buffer. The optimal concentrations should be determined empirically but a starting point is 0.75 µM GRP78 and 100 nM FITC-peptide.[8]
-
Dispense 10 µL of the GRP78/peptide solution into each well of the 384-well plate.
-
Add 100 nL of test compounds at various concentrations (typically a 10-point serial dilution) to the wells. For control wells, add DMSO.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using an appropriate plate reader with excitation at ~485 nm and emission at ~535 nm for FITC.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
GRP78 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of GRP78 and the inhibitory effect of test compounds.
Materials:
-
Purified recombinant human GRP78 protein
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution (10 mM)
-
Malachite Green-based phosphate detection reagent (e.g., from a commercial kit)
-
Test compounds (e.g., IT-139) dissolved in DMSO
-
96-well clear, flat-bottom microplates
Protocol:
-
Prepare a reaction mixture containing assay buffer and GRP78 (e.g., 1 µM).
-
Add test compounds at desired concentrations to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released by adding the Malachite Green reagent according to the manufacturer's instructions.[11]
-
Measure the absorbance at ~620-650 nm.
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of inhibition and IC50 values for the test compounds.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a compound to GRP78 in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.[12]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., IT-139)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and anti-GRP78 antibody
Protocol:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GRP78 in each sample by Western blotting using an anti-GRP78 antibody.
-
Quantify the band intensities and plot the fraction of soluble GRP78 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protein Aggregation Assay
This assay assesses the ability of GRP78 to prevent protein aggregation and how this is affected by inhibitors.
Materials:
-
Purified recombinant human GRP78 protein
-
A substrate protein prone to aggregation (e.g., citrate synthase or insulin)
-
Aggregation Buffer: 40 mM HEPES-KOH pH 7.5
-
Test compounds (e.g., IT-139)
-
Spectrophotometer or plate reader capable of measuring light scattering at 360 nm
Protocol:
-
Prepare a solution of the substrate protein in aggregation buffer.
-
In a cuvette or a 96-well plate, mix the substrate protein with GRP78 in the presence or absence of the test compound.
-
Induce aggregation of the substrate protein, for example, by heating (e.g., 45°C for citrate synthase) or by adding a reducing agent like DTT for insulin.
-
Monitor the increase in light scattering at 360 nm over time.
-
A decrease in the rate and extent of light scattering in the presence of GRP78 indicates its chaperone activity. An increase in light scattering in the presence of an inhibitor suggests its interference with GRP78's anti-aggregation function.
Signaling Pathway and Experimental Workflow Diagrams
GRP78-Mediated Signaling Pathway
The following diagram illustrates the central role of GRP78 in the Unfolded Protein Response and its connection to the pro-survival PI3K/AKT pathway. Inhibition by compounds like IT-139 disrupts these pathways.
Caption: GRP78 signaling in ER stress and cell survival.
Experimental Workflow for GRP78 Inhibitor Validation
This diagram outlines the logical flow of experiments to validate a hit compound from a primary screen.
Caption: Experimental workflow for GRP78 inhibitor validation.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the discovery and characterization of novel GRP78 inhibitors. The ruthenium complex IT-139 serves as a key example of a promising therapeutic agent targeting this critical chaperone in cancer. By employing a systematic approach of high-throughput screening followed by rigorous biochemical and cellular validation assays, researchers can identify and advance new candidates for cancer therapy. The provided diagrams of signaling pathways and experimental workflows are intended to facilitate a clear understanding of the underlying biology and the drug discovery process.
References
- 1. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecules targeting GRP78 for antiangiogenic and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High Throughput Substrate Binding Assay Reveals Hexachlorophene as an Inhibitor of the ER-resident HSP70 Chaperone GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of Anticancer Alkynyl-Gold(I) Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of alkynyl-gold(I) complexes, a promising class of anticancer compounds. It also includes their biological evaluation and discusses their mechanism of action, focusing on the inhibition of the thioredoxin reductase (TrxR) enzyme.
Introduction
Alkynyl-gold(I) complexes, with the general structure R-C≡C-Au-L (where L is typically a phosphine ligand), have emerged as a significant area of research in medicinal inorganic chemistry.[1][2] These compounds exhibit substantial stability and have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[2][3][4] Their primary mechanism of action is believed to involve the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[5][6][7] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering programmed cell death (apoptosis).[8][9] This distinct mechanism of action, different from traditional platinum-based chemotherapeutics that primarily target DNA, makes alkynyl-gold(I) complexes promising candidates to overcome drug resistance.
Data Presentation
The anticancer activity of various alkynyl-gold(I) complexes is summarized in the tables below, with IC50 values indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Alkynyl-Gold(I) Complexes
| Compound/Complex | HT-29 (Colon) | IGROV1 (Ovarian) | HL-60 (Leukemia) | I407 (Intestinal) | MCF-7 (Breast) | A2780 (Ovarian) |
| Auranofin | 3.3 | 2.5 | 0.7 | 1.6 | - | - |
| Complex 3ab [2][10] | 7.9 | 5.3 | 3.3 | 1.7 | - | - |
| Complex 3ad [10] | 11.0 | 6.5 | 6.3 | 8.0 | - | - |
| Complex 4 | - | - | - | - | 0.63 | - |
| Complex 5 | - | - | - | - | 0.78 | - |
| Complex 1 | - | - | - | - | - | - |
| Complex 2 | - | - | - | - | - | - |
| Cisplatin | - | - | - | - | - | >25 |
Data compiled from multiple sources.[1][4][10]
Table 2: Thioredoxin Reductase (TrxR) Inhibition
| Compound/Complex | % Inhibition | IC50 (µM) on Purified TrxR |
| Complex 3aa [10] | 33 | 0.818 |
| Complex 3ab [10] | - | - |
| Complex 3bb [10] | 73 | 0.354 |
| Complex 3ae [10] | 52 | 1.555 |
| Auranofin | - | ~0.02 |
| Complex 1 | - | ~0.05 |
Data compiled from multiple sources.[8][10]
Experimental Protocols
Protocol 1: General Synthesis of Alkynyl(triphenylphosphine)gold(I) Complexes
This protocol describes a general method for the synthesis of mononuclear [alkynyl(triphenylphosphine)gold(I)] complexes.
Materials:
-
(Triphenylphosphine)gold(I) chloride ((PPh3)AuCl)
-
Terminal alkyne
-
Potassium tert-butoxide (t-BuOK) or a suitable base
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve (Triphenylphosphine)gold(I) chloride (1.0 eq) in anhydrous dichloromethane.
-
In a separate flask, dissolve the terminal alkyne (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
To the alkyne solution, add potassium tert-butoxide (1.0 eq) and stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the solution of the potassium alkynide to the (Triphenylphosphine)gold(I) chloride solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Alkynyl-Gold(I) Complexes
Purification is typically achieved through column chromatography followed by recrystallization.
A. Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. The polarity of the eluent will depend on the specific complex. A common starting point is a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
B. Recrystallization:
-
Dissolve the purified product from column chromatography in a minimum amount of a hot solvent in which the compound has high solubility (e.g., dichloromethane or chloroform).
-
Slowly add a co-solvent in which the compound is poorly soluble (e.g., hexane or methanol) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to promote crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Mandatory Visualizations
Signaling Pathway of Alkynyl-Gold(I) Complexes
Caption: Signaling pathway of alkynyl-gold(I) anticancer compounds.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of alkynyl-gold(I) complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-ligand triphenylphosphine/alkynyl-stabilized undecagold nanocluster with a capped crown structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative effects, mechanism of action and tumor reduction studies in a lung cancer xenograft mouse model of an organometallic gold(i) alkynyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold(I) complexes determine apoptosis with limited oxidative stress in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Organogold Anticancer Compounds [Gold(I) Complexes]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of organogold anticancer compounds, with a specific focus on Gold(I) complexes.
Frequently Asked Questions (FAQs)
Q1: My organogold(I) complex is poorly soluble in aqueous media. What are the primary strategies to improve its solubility?
A1: Poor aqueous solubility is a common challenge with organogold compounds.[1] Key strategies to enhance solubility include:
-
Ligand Modification: Introducing hydrophilic moieties to the phosphine or thiolate ligands can significantly improve water solubility.[2][3]
-
Formulation Approaches:
-
Liposomal Encapsulation: Incorporating the gold complex into the lipid bilayer or aqueous core of liposomes can improve its stability and solubility in biological media.
-
Cyclodextrin Inclusion: Forming an inclusion complex with cyclodextrins can mask the hydrophobic regions of the gold compound, thereby increasing its aqueous solubility.[4]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[5][6][7]
-
-
Nanonization: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can improve the dissolution rate.[8]
Q2: I am observing precipitation of my gold(I) complex in cell culture media. What could be the cause and how can I prevent it?
A2: Precipitation in cell culture media can occur due to several factors:
-
Low Solubility in Media: The complex may have poor solubility in the complex mixture of salts, proteins, and other components of the culture medium. The solubility of auranofin, for example, is significantly lower in cell culture media compared to water.[2]
-
Interaction with Media Components: The compound may interact with proteins or salts in the media, leading to aggregation and precipitation.
-
Solvent Shock: If the compound is dissolved in a high concentration of an organic solvent (like DMSO) and then rapidly diluted into the aqueous media, it can cause the compound to crash out of solution.
-
Temperature and pH Shifts: Changes in temperature or pH can affect the solubility of the compound.[7]
To prevent precipitation, consider the following:
-
Optimize Solvent Concentration: Use the lowest possible concentration of the organic solvent in your stock solution and add it to the media slowly while vortexing.
-
Use Solubilizing Excipients: Formulating the compound with agents like cyclodextrins or encapsulating it in liposomes can prevent precipitation.
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound.
-
Check for Contamination: Bacterial or fungal contamination can also cause turbidity and precipitation in the media.[7]
Q3: How can I assess the stability of my organogold(I) complex in a physiological environment?
A3: Stability is crucial for ensuring that the compound reaches its target intact.[9] You can assess stability using the following methods:
-
Incubation in Biological Media: Incubate the compound in phosphate-buffered saline (PBS), cell culture media with fetal bovine serum (FBS), or human plasma at 37°C.[9][10]
-
Time-course Analysis: Take aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the intact compound.
-
Analytical Techniques: Use techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or UV-Vis spectroscopy to quantify the remaining compound.[9][10] A recommended minimum stability is not less than 90% after 24 hours at pH 7.4 and no less than 50% after 24 hours in blood plasma.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent cytotoxicity results. | Poor solubility leading to inaccurate dosing. Compound degradation in the experimental medium. | Prepare a fresh stock solution for each experiment. Use a solubilization technique (liposomes, cyclodextrins, solid dispersion). Assess the stability of the compound under your experimental conditions.[9] |
| Compound precipitates upon addition to aqueous buffer. | The compound has exceeded its solubility limit. The buffer composition is incompatible with the compound. | Lower the final concentration of the compound. Try a different buffer system or adjust the pH. Use a co-solvent system (e.g., water/ethanol or water/DMSO) with a low percentage of the organic solvent. |
| Difficulty in reproducing literature results for a synthesis or formulation. | Subtle variations in experimental conditions (e.g., temperature, stirring speed, purity of reagents). Incomplete reporting of the protocol in the original publication. | Carefully control all experimental parameters. If possible, contact the authors of the original paper for clarification. Perform small-scale pilot experiments to optimize the conditions for your specific setup. |
| The formulated compound (e.g., in liposomes) shows low encapsulation efficiency. | Poor affinity of the drug for the liposome components. Suboptimal formulation parameters (e.g., lipid composition, drug-to-lipid ratio). | Modify the lipid composition to better match the properties of the gold complex. Optimize the drug-to-lipid ratio. Try a different liposome preparation method (e.g., thin-film hydration followed by extrusion, ethanol injection).[11] |
Quantitative Data on Solubility
Table 1: Solubility of Auranofin and its Analogs in Different Media
| Compound | Solvent/Medium | Solubility | Reference |
| Auranofin | Ethanol | ~4 mg/mL | [12] |
| Auranofin | DMSO | ~5 mg/mL | [12] |
| Auranofin | Water | Insoluble | [13] |
| Auranofin | McCoy's 5A Medium + 10% FBS | Significantly lower than in water | [2] |
| Auranofin Iodido Analog (AFI) | Water with HPβ-CD | Apparent stability constant (K1:1) of 331 M⁻¹ | [14] |
Experimental Protocols
Protocol 1: Liposomal Formulation of Gold(I) Complexes (Thin-Film Hydration Method)
This protocol describes a general method for encapsulating a hydrophobic Gold(I) complex into liposomes.
Materials:
-
Gold(I) complex
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the Gold(I) complex, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for your specific compound.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.[15]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.[16]
-
-
Purification:
-
Remove any unencapsulated Gold(I) complex by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by quantifying the amount of gold in the liposomes (e.g., by ICP-MS) and comparing it to the initial amount used.
-
Protocol 2: Cyclodextrin Inclusion Complexation (Lyophilization Method)
This protocol outlines the formation of an inclusion complex between a Gold(I) compound and a cyclodextrin.
Materials:
-
Gold(I) complex
-
Hydroxypropyl-β-cyclodextrin (HPβ-CD) or other suitable cyclodextrin
-
Tertiary butyl alcohol (TBA)
-
Water
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolution:
-
Filtration:
-
Filter the solution through a 0.22 µm filter to remove any particulates.[17]
-
-
Lyophilization:
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD).[17][19]
-
Determine the solubility and dissolution rate of the complex in aqueous media and compare it to the free drug.
-
Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of a Gold(I) complex in a hydrophilic polymer.
Materials:
-
Gold(I) complex
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG))[13]
-
Suitable organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution:
-
Dissolve both the Gold(I) complex and the hydrophilic polymer in a suitable organic solvent. The drug-to-polymer ratio needs to be optimized (e.g., 1:5).[13]
-
-
Solvent Evaporation:
-
Milling and Sieving:
-
Grind the resulting solid mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
Visualizations
Caption: Workflow for Liposomal Formulation of Gold(I) Complexes.
References
- 1. Organometallic Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. alzet.com [alzet.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Auranofin-loaded PLGA nanoparticles alleviate cognitive deficit induced by streptozotocin in rats model: modulation of oxidative stress, neuroinflammatory markers, and neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. romanpub.com [romanpub.com]
- 12. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. WO2020012498A1 - Solid dispersion comprising an anticancer compound with improved solubility and efficacy - Google Patents [patents.google.com]
Technical Support Center: Overcoming Off-Target Effects of Metal-Based Anticancer Drugs [Gold(I) Complex]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold(I) anticancer complexes. Our goal is to help you overcome common experimental challenges and understand the off-target effects of these promising therapeutic agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High variability in IC50 values for my Gold(I) complex across replicate experiments.
-
Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) values of my Gold(I) complex in cancer cell lines between experiments. What could be the cause, and how can I troubleshoot this?
-
Answer: Variability in IC50 values is a common issue that can stem from several factors related to the unique properties of Gold(I) complexes.
-
Ligand Exchange Reactions: Gold(I) complexes are often labile and can undergo ligand exchange reactions with components of the cell culture medium, such as amino acids (e.g., cysteine, methionine) or reducing agents. This can alter the complex's structure and, consequently, its cytotoxic activity.
-
Troubleshooting:
-
Use Serum-Free Medium: For short-term exposures, consider using a serum-free medium during the treatment period to minimize interactions with serum proteins.
-
Standardize Medium Composition: Ensure you use the same batch and formulation of culture medium and serum for all experiments.
-
Pre-complexation Control: As a control, incubate your Gold(I) complex in the complete medium for the duration of your experiment without cells and then test its activity to see if it has changed.
-
-
-
Cellular Thiol Content: The primary molecular target of many Gold(I) complexes is the selenoenzyme thioredoxin reductase (TrxR), which contains a critical selenocysteine residue in its active site.[1][2] However, other thiol-containing molecules like glutathione (GSH) can also interact with and sequester Gold(I) complexes, reducing their effective concentration at the target site.[3] Cellular GSH levels can fluctuate with cell density and passage number.
-
Troubleshooting:
-
Control Cell Density: Plate cells at a consistent density for all experiments, as this can influence intracellular thiol levels.
-
Monitor Cell Passage Number: Use cells within a narrow passage number range to ensure consistency in their biochemical profile.
-
-
-
Complex Stability and Solubility: Gold(I) complexes can have limited aqueous solubility and may precipitate out of solution, especially at higher concentrations. The stability of these complexes can also be influenced by light and temperature.
-
Troubleshooting:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of your Gold(I) complex in an appropriate solvent (e.g., DMSO) immediately before use.
-
Protect from Light: Store stock solutions and handle the complex in a way that minimizes exposure to light.
-
Solubility Check: Visually inspect your treatment media for any signs of precipitation, especially at the highest concentrations. If precipitation is observed, consider using a lower concentration range or a different formulation.
-
-
-
Issue 2: My Gold(I) complex shows toxicity in non-cancerous control cell lines.
-
Question: My Gold(I) complex is cytotoxic to my cancer cell line of interest, but it also shows significant toxicity in my non-cancerous control cell line. How can I investigate and potentially mitigate this off-target toxicity?
-
Answer: While some Gold(I) complexes exhibit selectivity for cancer cells, off-target toxicity in normal cells is a known challenge.[4] This is often due to the fundamental mechanisms of action of these compounds, which are not always unique to cancer cells.
-
Mitochondrial Targeting: Gold(I) complexes are known to accumulate in the mitochondria of both cancerous and non-cancerous cells.[5][6] Inhibition of mitochondrial TrxR and subsequent mitochondrial dysfunction can lead to cell death regardless of the cell's cancerous state.[1][7]
-
Troubleshooting & Investigation:
-
Compare Mitochondrial Function: Assess mitochondrial membrane potential and oxygen consumption rates in both your cancerous and non-cancerous cell lines after treatment. This can help determine if mitochondrial dysfunction is a primary driver of toxicity in both cell types.[8][9]
-
Assess TrxR Activity: Measure the inhibition of TrxR in both cell types. If the inhibition is comparable, it suggests a lack of target-based selectivity.[10]
-
-
-
Redox Environment Differences: Cancer cells often have a higher basal level of reactive oxygen species (ROS) and are more reliant on antioxidant systems like the thioredoxin system for survival.[3][11] While this can be exploited for selective cancer cell killing, some non-cancerous cells may also be sensitive to further oxidative stress induced by Gold(I) complexes.
-
Troubleshooting & Investigation:
-
Measure Basal ROS Levels: Compare the basal ROS levels in your cancerous and non-cancerous cell lines.
-
Antioxidant Co-treatment: Treat cells with an antioxidant like N-acetylcysteine (NAC) prior to and during treatment with your Gold(I) complex.[12] If NAC rescues the non-cancerous cells to a greater extent than the cancer cells, it suggests that oxidative stress is a key mediator of the off-target toxicity.
-
-
-
Issue 3: Inconsistent results in apoptosis assays after treatment with my Gold(I) complex.
-
Question: I am getting conflicting results from my apoptosis assays (e.g., Annexin V/PI staining, caspase activity) after treating cancer cells with my Gold(I) complex. Sometimes I see clear evidence of apoptosis, and other times the results are ambiguous. What could be the reason for this?
-
Answer: The induction of apoptosis by Gold(I) complexes can be complex, often involving multiple pathways, which might lead to variability in assay results.[13][14]
-
Caspase-Dependent and -Independent Pathways: Gold(I) complexes can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[13][14][15][16][17] The dominant pathway may vary depending on the specific complex, its concentration, the cell type, and the treatment duration.
-
Troubleshooting:
-
Time-Course Experiments: Perform a time-course experiment to identify the optimal time point for detecting apoptosis. Early time points might show caspase activation, while at later time points, cells may have already progressed to secondary necrosis.
-
Multiple Apoptosis Markers: Use a combination of apoptosis assays to get a more complete picture. For example, in addition to Annexin V/PI staining and caspase-3/7 activity assays, consider measuring changes in mitochondrial membrane potential or the release of cytochrome c from the mitochondria.
-
Caspase Inhibition: Use a pan-caspase inhibitor, such as Z-VAD-FMK, to determine the extent to which the observed cell death is caspase-dependent.[13] If the inhibitor does not rescue cell death, it suggests a significant contribution from caspase-independent pathways.
-
-
-
Induction of Necrosis at High Concentrations: At higher concentrations, Gold(I) complexes can induce necrosis rather than apoptosis. Necrotic cells will stain positive for propidium iodide (PI) but not for Annexin V, which could be misinterpreted in the context of apoptosis assays.
-
Troubleshooting:
-
Dose-Response Analysis: Perform a careful dose-response analysis to identify a concentration range that primarily induces apoptosis.
-
Morphological Examination: Use microscopy to observe the morphology of the treated cells. Apoptotic cells typically exhibit membrane blebbing and cell shrinkage, while necrotic cells show swelling and membrane rupture.
-
-
-
Data Presentation: Quantitative Analysis of Gold(I) Complex Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Gold(I) complexes in different cancer cell lines, providing a basis for comparison.
Table 1: IC50 Values of Gold(I) and Gold(III) Complexes in Various Cancer Cell Lines
| Complex | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Gold(I) Complex 1 (Au(pben)(PPh3)) | SH-SY5Y (Neuroblastoma) | 2.7 | 24 | [13] |
| Gold(I) Complex 2 (Au(pben)(PEt3)) | SH-SY5Y (Neuroblastoma) | 1.6 | 24 | [13] |
| Gold(III) Complex 1 | HeLa (Cervical Cancer) | 1.3 ± 0.4 | 72 | [15][16] |
| Gold(III) Complex 2 | HeLa (Cervical Cancer) | 3.4 ± 1.3 | 72 | [15][16] |
| Gold(III) Complex 3 | HeLa (Cervical Cancer) | 5.7 ± 0.6 | 72 | [15][16] |
| Cisplatin | HeLa (Cervical Cancer) | 26.7 ± 6.5 | 72 | [15][16] |
| Gold(I) Compound 3F1 | MDA-MB-231 (Breast Cancer) | ~6-fold lower than Cisplatin | 24 | [17] |
| Gold(I) Compound 3F1 | MCF-7 (Breast Cancer) | ~6-fold lower than Cisplatin | 24 | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell biology methods to determine the cytotoxic effects of Gold(I) complexes.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gold(I) complex stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Gold(I) complex in complete culture medium. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
-
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the Gold(I) complex at the desired concentration and for the appropriate duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable fluorescent probe H2DCFDA to detect intracellular ROS levels.[12]
-
Materials:
-
Treated and control cells
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and treat them with the Gold(I) complex. Include a positive control (e.g., H2O2) and a negative control.
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 5-10 µM H2DCFDA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry.
-
Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold increase in ROS production.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Gold(I) anticancer complexes.
Caption: Mechanism of action of Gold(I) complexes leading to apoptosis.
Caption: A typical experimental workflow for evaluating Gold(I) anticancer complexes.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Recent development of gold(I) and gold(III) complexes as therapeutic agents for cancer diseases. | Semantic Scholar [semanticscholar.org]
- 4. Ex vivo toxicological evaluation of experimental anticancer gold(i) complexes with lansoprazole-type ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Gold-based Anticancer Small Molecules | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cationic gold nanoparticles elicit mitochondrial dysfunction: a multi-omics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold(III)-P-chirogenic complex induces mitochondrial dysfunction in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Combined Effect of Caspase-Dependent and Caspase-Independent Apoptosis in the Anticancer Activity of Gold Complexes with Phosphine and Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Effect of Caspase-Dependent and Caspase-Independent Apoptosis in the Anticancer Activity of Gold Complexes with Phosphine and Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New gold pincer-type complexes induce caspase-dependent apoptosis in human cancer cells in vitro | Vojnosanitetski pregled [aseestant.ceon.rs]
- 17. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
Managing toxicity in preclinical studies of IT-139 [Ruthenium Complex, IT-139]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and troubleshooting toxicities associated with the investigational ruthenium-based anticancer agent, IT-139 (also known as NKP-1339), in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of IT-139?
A1: IT-139 is a novel small molecule that targets the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[1] GRP78 is a key regulator of the unfolded protein response (UPR) and is often upregulated in tumor cells, contributing to treatment resistance.[1] By suppressing the stress-induced upregulation of GRP78, IT-139 increases the vulnerability of cancer cells to apoptosis.[1]
Q2: What is the expected toxicity profile of IT-139 in preclinical models?
A2: Preclinical and clinical data suggest that IT-139 has a manageable toxicity profile.[1] Unlike platinum-based chemotherapeutics, IT-139 does not typically cause severe hematological toxicity or neurotoxicity.[1] The most commonly observed adverse events in clinical studies, which can inform preclinical observations, include nausea, fatigue, vomiting, anemia, and dehydration, which are generally mild to moderate (≤ grade 2).[1]
Q3: What are the known dose-limiting toxicities (DLTs) for IT-139?
A3: In a phase I clinical trial, dose-limiting toxicities were observed at a dose of 780 mg/m². The maximum tolerated dose (MTD) was established at 625 mg/m² administered weekly.[1] Researchers should be mindful of these levels when designing preclinical dose-escalation studies, adjusting for species-specific differences.
Q4: How does the toxicity profile of IT-139 compare to its predecessor, KP1019?
A4: IT-139 is the sodium salt of KP1019 and was developed to improve solubility.[2] Both compounds are believed to share similar mechanisms of action.[3] While both have shown promising anticancer activity with manageable side effects, IT-139's improved formulation may influence its pharmacokinetic and toxicity profiles.[2][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Anemia | Potential effect on red blood cell homeostasis. | - Monitor complete blood counts (CBC) regularly.- Consider dose reduction if anemia becomes significant.- Ensure adequate hydration and nutrition. |
| Dehydration | Secondary to nausea, vomiting, or reduced fluid intake. | - Monitor animal weight and hydration status daily.- Provide supportive care with subcutaneous or intraperitoneal fluid administration (e.g., sterile saline).- If associated with gastrointestinal upset, consider antiemetic co-treatment. |
| Nausea and Vomiting (in relevant species) | Direct effect of the compound on the gastrointestinal tract or central nervous system. | - Administer a 5-HT antagonist (e.g., ondansetron) as a premedication prior to IT-139 infusion.[1]- Consider dose fractionation or slower infusion rates. |
| Fatigue/Lethargy | General systemic effect of the therapeutic agent. | - Ensure a quiet, low-stress environment for the animals.- Monitor for other signs of distress.- If severe, consider a dose reduction or temporary cessation of treatment. |
| Local Irritation at Injection Site | Formulation or administration technique. | - Ensure proper intravenous catheter placement and patency.- Dilute the compound in a suitable vehicle as per the formulation protocol.- Monitor for signs of inflammation or necrosis at the injection site. |
Quantitative Toxicity Data Summary
Table 1: Treatment-Emergent Adverse Events (AEs) from Phase I Clinical Study of IT-139 (Occurring in ≥20% of Patients)
| Adverse Event | Percentage of Patients |
| Nausea | ≥20% |
| Fatigue | ≥20% |
| Vomiting | ≥20% |
| Anemia | ≥20% |
| Dehydration | ≥20% |
Note: The majority of these AEs were ≤ grade 2.[1] This clinical data can guide researchers on what to monitor in preclinical studies.
Key Experimental Protocols
Protocol 1: In Vivo Toxicity and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent (e.g., BALB/c mice or Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species.[5] Dogs were identified as the most sensitive species in the preclinical development of IT-139.[1]
-
Dose Escalation:
-
Begin with a single-dose escalation study to determine acute toxicity and inform the starting dose for repeated-dose studies.
-
For repeated-dose studies, employ a standard 3+3 dose-escalation design.[6] Administer IT-139 intravenously on a schedule mimicking clinical trials (e.g., days 1, 8, and 15 of a 28-day cycle).[1]
-
Doses should be calculated based on body surface area (mg/m²).[1]
-
-
Monitoring:
-
Clinical Observations: Daily cage-side observations for general health, behavior, and signs of toxicity.
-
Body Weight: Record body weight at least twice weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified time points throughout the study for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., severe, life-threatening, or fatal adverse events).[7]
Protocol 2: Management of Gastrointestinal Toxicity
-
Prophylactic Treatment: Based on clinical trial protocols, administer a 5-HT antagonist (e.g., ondansetron) and a corticosteroid (e.g., dexamethasone) intravenously prior to each IT-139 infusion.[1]
-
Hydration Support:
-
Monitor for signs of dehydration (e.g., weight loss, skin tenting).
-
Provide supplemental fluids (e.g., 0.9% sterile saline) via subcutaneous or intraperitoneal injection as needed.
-
-
Nutritional Support: Provide highly palatable and easily digestible food to encourage caloric intake.
Visualizations
Caption: Mechanism of action of IT-139 in tumor cells.
Caption: Workflow for a preclinical toxicity study of IT-139.
References
- 1. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug KP1019 (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. case.edu [case.edu]
Technical Support Center: Overcoming Multidrug Resistance in Tubulin-Targeting Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tubulin-targeting agents and encountering multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of multidrug resistance to tubulin-targeting agents?
A1: Multidrug resistance to tubulin-targeting agents is a multifaceted problem primarily driven by three key mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), actively pumps drugs out of the cell, reducing their intracellular concentration.[1][2]
-
Alterations in the Drug Target (Tubulin):
-
Mutations: Point mutations in the α- or β-tubulin subunits can alter the drug binding site or affect microtubule stability, leading to reduced drug efficacy.[3][4][5]
-
Isotype Expression: Changes in the expression levels of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, are strongly associated with resistance to taxanes and vinca alkaloids.[6]
-
-
Evasion of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death, even when the drug successfully engages its target. This can involve alterations in apoptotic regulatory proteins.
Q2: My cancer cell line shows resistance to a tubulin-targeting agent in a cytotoxicity assay. What is the first step to investigate the resistance mechanism?
A2: The first step is to determine if the resistance is due to increased drug efflux, which is the most common mechanism.[2] A simple way to start is by performing a cytotoxicity assay with your tubulin-targeting agent in the presence and absence of a broad-spectrum ABC transporter inhibitor, such as verapamil or tariquidar. A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of efflux pumps.
Q3: How can I confirm the overexpression of P-glycoprotein (P-gp) in my resistant cell line?
A3: P-gp overexpression can be confirmed using several methods:
-
Western Blotting: This is a standard method to quantify the protein level of P-gp. Compare the band intensity between your sensitive and resistant cell lines.
-
Immunofluorescence: This technique allows for the visualization of P-gp localization on the cell membrane.
-
Functional Assays: A rhodamine 123 efflux assay can be used to measure the functional activity of P-gp. Resistant cells overexpressing P-gp will show lower intracellular accumulation of rhodamine 123.
Q4: What are the current strategies to overcome multidrug resistance to tubulin-targeting agents?
A4: Several strategies are being explored to combat MDR:
-
Novel Tubulin-Targeting Agents: Developing new drugs that are not substrates for efflux pumps or that bind to different sites on tubulin.
-
Combination Therapies: Co-administering tubulin-targeting agents with inhibitors of MDR mechanisms (e.g., P-gp inhibitors) or with other chemotherapeutic agents that have different mechanisms of action.[7][8]
-
Nanoparticle-based Drug Delivery: Encapsulating drugs in nanoparticles can help bypass efflux pumps and increase intracellular drug concentration.[1][9]
-
Targeted Protein Degradation (PROTACs): Designing molecules that specifically target tubulin for degradation by the cell's own ubiquitin-proteasome system.[10][11][12][13][14]
Troubleshooting Guides
Troubleshooting a Cytotoxicity Assay for Resistant Cell Lines
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the plate.[15] | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| No significant difference in IC50 between sensitive and resistant cells | The resistance mechanism may not be potent, or the assay conditions are not optimal. | Increase the drug incubation time. Ensure the cell confluency is optimal (70-80%). Verify the activity of the drug stock. |
| Unexpectedly high IC50 in the sensitive (parental) cell line | Cell line contamination, incorrect cell line used, or degradation of the drug. | Perform cell line authentication (e.g., STR profiling). Prepare a fresh drug stock and verify its concentration. |
| Drug precipitation in the culture medium | The drug has low solubility in aqueous solutions. | Prepare the drug in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is not toxic to the cells (typically <0.5%). |
Troubleshooting an In Vitro Tubulin Polymerization Assay
| Problem | Possible Cause | Recommended Solution |
| No polymerization observed in the control (tubulin alone) | Inactive tubulin, incorrect buffer composition, or incorrect temperature. | Use fresh, high-quality tubulin. Ensure the polymerization buffer contains GTP and has the correct pH. The assay must be performed at 37°C.[16] |
| High background signal | Light scattering from precipitated compounds or aggregated tubulin. | Centrifuge the tubulin solution before use to remove aggregates. Ensure the test compound is fully dissolved in the assay buffer. |
| Inconsistent results between experiments | Variability in pipetting, temperature fluctuations, or reagent preparation. | Use pre-chilled pipette tips for tubulin. Ensure the plate reader is pre-warmed to 37°C. Prepare fresh buffers for each experiment. |
| Unexpected effect of the test compound (e.g., enhancement instead of inhibition) | The compound may have a dual effect or interact with the fluorescent reporter. | Test a wider range of compound concentrations. Run a control without tubulin to check for compound autofluorescence or quenching. |
Quantitative Data Summary
Table 1: Paclitaxel IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | Paclitaxel IC50 (Sensitive) | Paclitaxel IC50 (Resistant) | Fold Resistance | Reference |
| PC-3 (Prostate) | P-gp overexpression | 5.16 nM | 56.39 nM | ~11 | [17] |
| DU145 (Prostate) | P-gp overexpression | 5.15 nM | >100 nM | >19 | [17] |
| OVCAR8 (Ovarian) | P-gp overexpression | 10.51 nM | 152.80 nM | ~14.5 | [18] |
| A549 (Lung) | Tubulin mutation | ~5 nM | ~150 nM | ~30 | [19] |
Table 2: Fold Resistance Conferred by β-Tubulin Mutations
| Cell Line | Selecting Drug | β-Tubulin Mutation | Fold Resistance | Reference |
| CHO | Colcemid | D45Y | ~2 | [3] |
| CHO | Vinblastine | C211F | ~2 | [3] |
| 1A9 (Ovarian) | Epothilone A | A8 (mutant allele only) | 30-50 | [5] |
| 1A9 (Ovarian) | Paclitaxel | PTX10 (mutant allele only) | 30-50 | [5] |
Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound and controls (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)
-
Black, clear-bottom 96-well plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
On ice, prepare the tubulin polymerization reaction mix by combining the polymerization buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.
-
Add purified tubulin to the reaction mix to a final concentration of 2-3 mg/mL.
-
Pipette the tubulin solution into the wells of the pre-chilled 96-well plate.
-
Add the test compound or control solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in the plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60-90 minutes.[20]
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.[20]
Protocol: Western Blot for P-glycoprotein (P-gp)
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (e.g., C219 clone)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the sensitive and resistant cells in ice-cold lysis buffer.[21]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Key mechanisms of multidrug resistance in tubulin-targeting agents.
Caption: Experimental workflow for identifying resistance mechanisms.
Caption: Troubleshooting workflow for a tubulin polymerization assay.
References
- 1. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. biorxiv.org [biorxiv.org]
- 11. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Protein Degradation: The Power of PROTACs [slas.org]
- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro tubulin polymerization assay [bio-protocol.org]
- 21. origene.com [origene.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting low yield in anticancer agent 139 synthesis [General]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of the investigational anticancer agent 139.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary synthetic challenge?
A1: this compound is a novel, nitrogen-containing heterocyclic kinase inhibitor. Its synthesis involves a multi-step sequence, with the key carbon-carbon bond-forming step being a palladium-catalyzed Suzuki-Miyaura coupling reaction. Low yields are frequently attributed to challenges in this critical coupling step and subsequent purification.
Q2: What are the most common causes of low yield in the Suzuki-Miyaura coupling step for the synthesis of this compound?
A2: The most common causes for low yield in the Suzuki coupling step include:
-
Poor quality of starting materials: Impurities in the aryl halide or boronic ester can poison the catalyst.
-
Suboptimal reaction conditions: Incorrect choice of catalyst, ligand, base, solvent, or temperature can significantly impact yield.
-
Oxygen sensitivity: The palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen, leading to catalyst deactivation.
-
Side reactions: Homocoupling of the boronic ester or decomposition of starting materials can compete with the desired cross-coupling reaction.
Q3: How can I improve the purification of the final compound?
A3: Purification of nitrogen-containing heterocyclic compounds like Agent 139 can be challenging due to their potential for metal chelation and varying solubility.[1][2] Consider the following strategies:
-
Column Chromatography: Use a well-chosen solvent system. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing on silica gel.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[1]
-
Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can provide high purity material.
Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in the key Suzuki-Miyaura coupling step for the synthesis of this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low yield in the Suzuki coupling reaction.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions (e.g., under inert atmosphere). |
| Incorrect Base | The choice of base is crucial. If using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered and dry. Consider screening other bases such as phosphates (e.g., K₃PO₄) or organic bases (e.g., triethylamine). |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, many require heating. Gradually increase the reaction temperature in increments of 10-20°C. |
| Poor Solvent Choice | The solvent affects the solubility of reactants and the efficacy of the base. Common solvents include toluene, dioxane, and DMF. A mixture of a non-polar solvent with water (e.g., toluene/water) is often effective. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Ester | This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Protodeborylation of Boronic Ester | This can occur in the presence of water and a strong base. Ensure the boronic ester is stable under the reaction conditions. If necessary, use anhydrous solvents and reagents. |
| Decomposition of Starting Materials | High temperatures can lead to the decomposition of sensitive functional groups. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. |
Quantitative Data on Suzuki Coupling Optimization
The following table summarizes the impact of different reaction parameters on the yield of the Suzuki coupling step in a model synthesis of an analogue of Agent 139.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 45 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | 72 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 92 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), boronic ester (1.2 mmol), and base (e.g., K₃PO₄, 3.0 mmol).
-
The flask is sealed with a rubber septum.
-
-
Degassing:
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent (e.g., toluene, 10 mL) via syringe.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol).
-
Quickly add the catalyst and ligand to the reaction flask under a positive flow of argon.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Signaling Pathway of a Representative Kinase Inhibitor
This compound is a hypothetical kinase inhibitor. The diagram below illustrates a simplified signaling pathway commonly targeted by such inhibitors, for example, the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a kinase inhibitor.
References
Technical Support Center: Reducing Neurotoxicity of Tubulin-Interactive Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with tubulin-interactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the neurotoxicity of tubulin-interactive compounds?
A1: The neurotoxicity of tubulin-interactive compounds primarily stems from the disruption of the neuronal cytoskeleton.[1] Microtubules are crucial for essential neuronal functions, including maintaining cell structure, axonal transport, and synapse formation.[2] By binding to tubulin, these compounds interfere with microtubule dynamics, leading to:
-
Disruption of Axonal Transport: Impaired transport of organelles, vesicles, and proteins along the axon, is critical for neuronal survival and function.
-
Neurite Outgrowth Inhibition: Interference with the extension and guidance of axons and dendrites, which is particularly detrimental during development and regeneration.
-
Induction of Apoptosis: Disruption of the mitotic spindle in dividing neuronal precursor cells and induction of programmed cell death in mature neurons.[3]
-
Alterations in Neurotransmitter Release: Disruption of the microtubule network at the synapse can affect the trafficking and release of neurotransmitters.
Microtubule-destabilizing agents, such as vinca alkaloids and colchicine, and microtubule-stabilizing agents, like taxanes, can both induce neurotoxicity, albeit through different effects on microtubule dynamics.[4][5]
Q2: How do different tubulin isotypes influence the neurotoxicity of these compounds?
A2: Neurons express a unique composition of tubulin isotypes, with βIII-tubulin being particularly abundant.[6] The expression levels and specific isotypes of β-tubulin can significantly impact a compound's efficacy and neurotoxicity.[7][8]
-
Resistance and Sensitivity: Overexpression of βIII-tubulin has been linked to resistance to certain microtubule-targeting agents in cancer cells.[7] Conversely, the specific interaction of a compound with different β-tubulin isotypes can influence its neuronal toxicity. For instance, some compounds may exhibit lower binding affinity for βIII-tubulin, potentially leading to reduced neurotoxicity.[6]
-
Altered Microtubule Dynamics: Different isotypes can alter the intrinsic polymerization dynamics and stability of microtubules, thereby modulating the cell's response to tubulin-binding agents.[2]
Understanding the tubulin isotype expression in your experimental model is crucial for interpreting neurotoxicity data.
Q3: What are the main strategies to mitigate the neurotoxicity of tubulin-interactive compounds?
A3: Several strategies can be employed to reduce the neurotoxicity of tubulin-interactive compounds while maintaining their therapeutic efficacy:
-
Formulation Approaches: Encapsulating the compound in liposomes or nanoparticles can alter its biodistribution, reducing its accumulation in the nervous system and thus lowering neurotoxicity.[4][9][10]
-
Targeting Specific Binding Sites: Developing compounds that bind to specific sites on tubulin, such as the colchicine-binding site, may offer a way to create agents with a better safety profile.[6][11]
-
Combination Therapies: Co-administering the tubulin-interactive compound with neuroprotective agents may help to counteract its toxic effects on neurons.[12]
-
Prodrug Strategies: Designing prodrugs that are selectively activated in the target tissue (e.g., a tumor) can limit exposure to the nervous system.[13]
-
Modulating P-glycoprotein (P-gp) Efflux: While P-gp inhibitors can increase drug accumulation in the brain, which might be desirable for treating brain tumors, they can also exacerbate the neurotoxicity of systemically administered drugs.[14][15] Therefore, developing compounds that are not P-gp substrates could be a strategy to avoid unwanted CNS accumulation and toxicity for non-CNS targets.
Troubleshooting Guides
Problem 1: My lead compound shows high anti-cancer efficacy but also significant neurotoxicity in vitro. How can I investigate and potentially reduce this neurotoxicity?
This guide provides a workflow to characterize and mitigate the neurotoxicity of a promising tubulin-interactive compound.
Workflow for Investigating and Mitigating Neurotoxicity
Caption: Workflow for addressing in vitro neurotoxicity.
Detailed Experimental Protocols:
Step 1: Characterize Neurotoxic Profile
-
Neuronal Cell Culture:
-
Use a human neuroblastoma cell line like SH-SY5Y, differentiated into a neuronal phenotype with retinoic acid.
-
Alternatively, use primary cortical or dorsal root ganglion (DRG) neurons for a more physiologically relevant model.
-
-
Neurite Outgrowth Assay:
-
Plate differentiated neurons at a low density.
-
Treat with a concentration range of your compound.
-
After 24-48 hours, fix the cells and stain for a neuronal marker (e.g., βIII-tubulin).
-
Capture images using high-content microscopy and quantify neurite length and branching.
-
-
Cell Viability Assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures lactate dehydrogenase release into the culture medium, an indicator of cell membrane damage.
-
Step 2: Investigate Mechanism
-
In Vitro Tubulin Polymerization Assay:
-
This assay measures the effect of your compound on the polymerization of purified tubulin in a cell-free system. It can be monitored by changes in turbidity or fluorescence.[16][17][18][19]
-
Protocol Summary (Fluorescence-based):
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add GTP and a fluorescent reporter that binds to polymerized microtubules.
-
Add your compound at various concentrations.
-
Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.[20]
-
-
-
Immunofluorescence of Microtubule Network:
-
Treat cultured neurons with your compound.
-
Fix, permeabilize, and stain the cells with an antibody against α-tubulin or β-tubulin.
-
Visualize the microtubule network using fluorescence microscopy to observe changes in microtubule organization (e.g., bundling, depolymerization).[16]
-
Step 3: Mitigation Strategies
-
Formulation:
-
Prepare liposomal or polymeric nanoparticle formulations of your compound.
-
Characterize the formulations for size, charge, and encapsulation efficiency.
-
-
Structural Modification:
-
If the binding site is known, use computational modeling to design analogs with potentially reduced affinity for neuronal-specific tubulin isotypes.[21]
-
Step 4: Re-evaluate Neurotoxicity and Efficacy
-
Repeat the neurotoxicity and anti-cancer efficacy assays with the new formulations or analogs to determine if the therapeutic window has improved.
Quantitative Data Summary:
| Compound/Formulation | Anti-Cancer IC50 (nM) | Neuronal Viability IC50 (nM) | Therapeutic Index (Neuronal IC50 / Cancer IC50) |
| Lead Compound | 5 | 15 | 3 |
| Liposomal Formulation | 8 | 80 | 10 |
| Analog 1 | 7 | 20 | 2.8 |
| Analog 2 | 10 | 150 | 15 |
Problem 2: I need to determine if my tubulin-interactive compound crosses the blood-brain barrier (BBB) and if it is a substrate for P-glycoprotein (P-gp) efflux.
Understanding BBB penetration and P-gp interaction is critical, especially for compounds intended to treat brain tumors or for assessing the risk of central nervous system (CNS) side effects.[4][5]
Workflow for Assessing BBB Penetration and P-gp Interaction
Caption: Workflow for BBB and P-gp assessment.
Detailed Experimental Protocols:
In Vitro BBB Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):
-
A high-throughput assay that predicts passive diffusion across the BBB.
-
A filter plate is coated with a lipid mixture mimicking the BBB, separating a donor and an acceptor well. The amount of compound that crosses the membrane is quantified.
-
-
Cell-Based BBB Models:
-
Co-culture models using brain capillary endothelial cells with astrocytes and pericytes provide a more physiological representation of the BBB, including active transport and efflux.
-
In Vivo Assessment:
-
Brain Microdialysis:
-
A probe is implanted into the brain of a freely moving animal (e.g., a rat).
-
The compound is administered systemically, and the probe collects samples from the brain extracellular fluid for quantification by LC-MS/MS.
-
-
Brain Homogenate Analysis:
-
The compound is administered to animals.
-
At a specific time point, the animals are euthanized, and the brains are collected, homogenized, and the compound concentration is measured by LC-MS/MS.
-
P-gp Substrate Assays:
-
ATPase Activity Assay:
-
P-gp is an ATPase, and its activity is stimulated by its substrates.
-
This assay measures the ATP hydrolysis by P-gp in the presence of your compound.[22]
-
-
Rhodamine 123 Efflux Assay:
-
Use a cell line that overexpresses P-gp (e.g., LLC-MDR1-WT).
-
Load the cells with the fluorescent P-gp substrate Rhodamine 123.
-
Treat the cells with your compound. If your compound is a P-gp substrate or inhibitor, it will compete with Rhodamine 123, leading to its intracellular accumulation, which can be measured by flow cytometry or fluorescence microscopy.[22]
-
Quantitative Data Summary:
| Assay | Result | Interpretation |
| PAMPA-BBB | Pe > 4.0 x 10⁻⁶ cm/s | Likely to cross BBB by passive diffusion |
| Brain-to-Plasma Ratio (in vivo) | 0.8 | Compound effectively enters the brain |
| Rhodamine 123 Efflux | Increased Rhodamine 123 fluorescence | Compound is a P-gp substrate or inhibitor |
| Brain Accumulation (WT vs. P-gp KO mice) | 5-fold higher in KO mice | Compound is a P-gp substrate in vivo |
Signaling Pathways
Signaling Pathway of Tubulin Interactor-Induced Neurotoxicity
Caption: Pathway of tubulin interactor neurotoxicity.
References
- 1. Mechanisms of neurotoxicity related to selective disruption of microtubules and intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tubulin–MAPKKK pathway engages tubulin isotype interaction for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule disrupting chemotherapeutics result in enhanced proteasome-mediated degradation and disappearance of tubulin in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-III Tubulin Levels Determine the Neurotoxicity Induced by Colchicine-Site Binding Agent Indibulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of Paclitaxel-Induced Neuropathy by Formulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing the toxicity of anticancer therapy: new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-Glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Measuring microtubule dynamics | Essays in Biochemistry | Portland Press [portlandpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. P-Glycoprotein Transport of Neurotoxic Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Golden Opportunity: Gold(I) Complexes Outshine Cisplatin in Resistant Cancer Cells
A new wave of gold-based compounds is demonstrating significant potential in overcoming cisplatin resistance, a major hurdle in cancer therapy. Extensive experimental data reveals that gold(I) complexes not only exhibit superior cytotoxicity in cisplatin-resistant cell lines but also employ distinct mechanisms of action, offering a promising alternative for patients with refractory tumors.
Cisplatin, a cornerstone of chemotherapy for decades, is often rendered ineffective by the development of resistance in cancer cells. This has spurred a search for novel metallodrugs that can bypass these resistance mechanisms. Recent in vitro studies have placed gold(I) complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, at the forefront of this research. These compounds have consistently shown remarkable efficacy in killing cancer cells that no longer respond to cisplatin.
Superior Cytotoxicity in Resistant Ovarian and Lung Cancer Models
A significant body of research highlights the ability of gold(I) complexes to overcome cisplatin resistance in various cancer cell lines. For instance, the NHC-gold(I) complex MC3 has demonstrated potent cytotoxic effects in cisplatin-resistant ovarian cancer cell lines A2780cis and W1CR, with IC50 values indicating a more than tenfold higher activity than the traditional gold(I) drug, auranofin, and a significantly greater potency than cisplatin.[1] Notably, MC3's effectiveness was not diminished in the resistant cell lines, suggesting a mechanism of action independent of the pathways that confer cisplatin resistance.[1]
Similarly, other novel gold(I) complexes have shown considerable cytotoxicity against the cisplatin-resistant ovarian cancer cell line A2780R, with IC50 values in the low micromolar range, significantly lower than that of cisplatin.[2] Studies on lung cancer have also yielded encouraging results. One gold(I) complex, referred to as complex 19, was found to be equally potent in both cisplatin-sensitive and cisplatin-resistant A549 lung cancer cells, indicating a different mechanism of action from cisplatin.[3][4] In vivo studies using xenograft models further substantiated these findings, with complex 19 demonstrating a greater reduction in tumor weight compared to cisplatin.[3][4]
The table below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for various gold(I) complexes compared to cisplatin in a panel of cisplatin-sensitive and -resistant cancer cell lines. The lower the IC50 value, the more potent the compound.
| Compound/Complex | Cell Line | Cisplatin-Sensitive IC50 (µM) | Cisplatin-Resistant IC50 (µM) | Resistance Factor (Resistant IC50 / Sensitive IC50) | Reference |
| Cisplatin | A2780 (Ovarian) | ~1.0 | ~11.0 | ~11.0 | [5] |
| Auranofin | A2780 (Ovarian) | 0.65 | 1.61 | 2.48 | [1] |
| MC3 (NHC-Au(I)) | A2780 (Ovarian) | ~0.06 | ~0.06 | ~1.0 | [1] |
| Complex 12 (Dinuclear Au-NHC-thiolate) | A2780 (Ovarian) | N/A | <1.1 | N/A | [5] |
| Complex 19 (Gold(I)) | A549 (Lung) | Potent | Equally Potent | ~1.0 | [3][4] |
| Gold(I)-NHC Complexes (General) | OVCAR-8 (Ovarian) | N/A | <10 | N/A | [5] |
| [AuIII(TPP)]Cl (Gold Porphyrin) | A2780 (Ovarian) | Effective | Effective | N/A |
N/A: Data not available in the cited sources.
A Divergent Path to Cell Death: Targeting Mitochondria and Thioredoxin Reductase
The ability of gold(I) complexes to overcome cisplatin resistance stems from their different cellular targets and mechanisms of action.[3][4][6][7] While cisplatin primarily exerts its cytotoxic effects by binding to nuclear DNA and inducing DNA damage, gold(I) complexes are known to have a weaker interaction with DNA.[8] Instead, their primary targets appear to be mitochondrial proteins and the thioredoxin system.[6][8]
A recurring observation is the perturbation of mitochondrial function by these gold-based compounds.[7] This includes the depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and disruption of mitochondrial bioenergetics.[7] This mitochondrial-dependent apoptosis is a key feature that distinguishes them from cisplatin.[9]
Furthermore, many gold(I) complexes are potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[1][3][4] Inhibition of TrxR leads to an increase in intracellular oxidative stress, which can trigger apoptosis.[1] This mechanism is particularly relevant in cisplatin-resistant cells, which often exhibit an upregulated antioxidant capacity to counteract the oxidative stress induced by cisplatin.[1]
Caption: A generalized workflow for the comparative analysis of gold(I) complexes and cisplatin.
Caption: A simplified diagram of the proposed mechanism of action for gold(I) complexes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of gold(I) complexes and cisplatin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.[11][13]
-
Treatment: The cells are then treated with various concentrations of the gold(I) complexes or cisplatin for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the treatment period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 1-4 hours at 37°C.[11][12][13] During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[10][13][14]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[11][13]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-595 nm.[13][14] The intensity of the color is proportional to the number of viable cells.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.[17]
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).[18]
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.[18]
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[15][17][18]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[15][18]
-
Analysis: The stained cells are analyzed by flow cytometry.[17][18] Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.[15][16]
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis: Following treatment, cells are lysed to release their intracellular contents.[19][20]
-
Substrate Addition: A specific caspase-3/7 substrate, such as Ac-DEVD-pNA or a proluminescent substrate containing the DEVD sequence, is added to the cell lysate.[19][21][22]
-
Incubation: The reaction is incubated to allow the active caspases to cleave the substrate.
-
Detection: The cleavage of the substrate results in the release of a chromophore (pNA, measured by absorbance at 405 nm) or a luminescent signal, which is proportional to the caspase-3/7 activity.[19][21][22]
Cellular Uptake (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
ICP-MS is a highly sensitive technique used to quantify the elemental composition of samples, in this case, the amount of gold or platinum within the cells.[23][24]
-
Cell Collection and Counting: After treatment, cells are harvested, and an accurate cell count is obtained.[23]
-
Sample Digestion: The cell pellets are digested using concentrated nitric acid and heating to break down the organic material and solubilize the metals.[23]
-
ICP-MS Analysis: The digested samples are introduced into the ICP-MS instrument, which measures the concentration of gold and platinum.[23]
-
Quantification: The amount of metal per cell is calculated based on the ICP-MS readings and the initial cell count.[23]
References
- 1. A biscarbene gold(I)-NHC-complex overcomes cisplatin-resistance in A2780 and W1 ovarian cancer cells highlighting pERK as regulator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Organometallic gold(I) and gold(III) complexes for lung cancer treatment [frontiersin.org]
- 4. Organometallic gold(I) and gold(III) complexes for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Platinums: Gold Complexes as Anticancer Agents | Anticancer Research [ar.iiarjournals.org]
- 7. Mechanism of Action of Gold-based Anticancer Small Molecules | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 8. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchtweet.com [researchtweet.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. assaygenie.com [assaygenie.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 23. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to IT-139: A Novel Ruthenium-Based GRP78 Inhibitor in Phase I Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Phase I clinical trial results and safety profile of IT-139 (also known as NKP-1339), a first-in-class ruthenium-based small molecule inhibitor of GRP78, with another clinical-stage ruthenium compound, NAMI-A. This document is intended to offer an objective analysis of their performance, supported by available experimental data, to inform ongoing research and drug development efforts in oncology.
Introduction to IT-139
IT-139, sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a novel anti-cancer agent with a unique mechanism of action.[1] Preclinical studies have demonstrated its ability to suppress the stress-induced upregulation of Glucose-Regulated Protein 78 (GRP78). GRP78 is a key chaperone protein in the unfolded protein response (UPR), and its overexpression in tumors is associated with drug resistance and tumor progression.[1][2] By inhibiting GRP78, IT-139 aims to render cancer cells more susceptible to apoptosis and overcome therapeutic resistance.[1]
Phase I Clinical Trial of IT-139: Key Findings
A first-in-human, open-label, dose-escalation Phase I study (NCT01415297) was conducted to evaluate the safety, tolerability, maximum-tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of IT-139 as a monotherapy in patients with advanced solid tumors refractory to standard treatment.[1][3]
Experimental Protocol: IT-139 Phase I Trial
-
Study Design: Open-label, dose-escalation 3+3 design with an expansion cohort.[1]
-
Patient Population: 46 patients with advanced solid tumors who were refractory to standard therapies.[1][3]
-
Dosing and Administration: IT-139 was administered as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[1][3]
-
Dose Escalation Cohorts: Nine dose levels were evaluated, ranging from 20 to 780 mg/m².[1][3]
-
Primary Objective: To determine the MTD and the recommended Phase II dose.[1]
-
Secondary Objectives: To assess the safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity of IT-139.[1]
Comparative Analysis: IT-139 vs. NAMI-A
NAMI-A, another ruthenium-based compound, has also been evaluated in Phase I and II clinical trials. While both are ruthenium complexes, their preclinical profiles and primary mechanisms of action differ, providing a valuable comparison. NAMI-A is noted more for its anti-metastatic properties, whereas IT-139 directly targets the GRP78 stress response pathway.[4][5][6]
Table 1: Comparison of Phase I Clinical Trial Results for IT-139 and NAMI-A
| Parameter | IT-139 (Monotherapy)[1][3] | NAMI-A (in combination with Gemcitabine)[3][4][7] |
| Indication | Advanced Solid Tumors | Non-Small Cell Lung Cancer (NSCLC) |
| Maximum Tolerated Dose (MTD) | 625 mg/m² | 300 mg/m² (28-day schedule) and 450 mg/m² (21-day schedule) |
| Dose-Limiting Toxicities (DLTs) | Not explicitly detailed, but manageable safety profile reported. | Neutropenia |
| Objective Response Rate (ORR) | One durable partial response (in a patient with a carcinoid tumor) out of 38 evaluable patients. | Less activity observed in combination than with gemcitabine alone. One patient (4%) had stable disease.[4][5] |
| Disease Control Rate (DCR) | One partial response and nine patients with stable disease. | Not explicitly reported. |
| Pharmacokinetics | First-order linear pharmacokinetics. | Not detailed in the provided search results. |
Table 2: Comparative Safety Profile of IT-139 and NAMI-A from Phase I Trials
| Adverse Event Profile | IT-139 (Monotherapy)[1][3] | NAMI-A (in combination with Gemcitabine)[3][4][7] |
| Most Common Treatment-Emergent Adverse Events (≥20% of patients) | Nausea, fatigue, vomiting, anemia, and dehydration (mostly ≤ grade 2). | Neutropenia, anemia, elevated liver enzymes, transient creatinine elevation, nausea, vomiting, constipation, diarrhea, and fatigue. |
| Key Toxicities | Generally well-tolerated with a manageable safety profile. Lack of dose-limiting hematological toxicity and neurotoxicity. | Moderately tolerated. Main toxicity was neutropenia. Renal toxicity was also observed. |
Signaling Pathway and Experimental Workflow
Mechanism of Action: IT-139 and the GRP78 Pathway
The following diagram illustrates the proposed mechanism of action for IT-139, targeting the GRP78-mediated stress response in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. arts.units.it [arts.units.it]
- 5. scispace.com [scispace.com]
- 6. arts.units.it [arts.units.it]
- 7. Phase I/II study with ruthenium compound NAMI-A and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing IT-139 with other ruthenium-based anticancer agents [Ruthenium Complex, IT-139]
A Comparative Guide to IT-139 and Other Ruthenium-Based Anticancer Agents
This guide provides a comprehensive comparison of IT-139 (also known as KP1339 or NKP-1339) with two other clinically evaluated ruthenium-based anticancer agents, NAMI-A and KP1019. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available preclinical and clinical data.
Overview and Mechanism of Action
Ruthenium-based compounds have emerged as a promising alternative to platinum-based chemotherapeutics, offering different mechanisms of action and potentially overcoming resistance.[1] While hundreds of ruthenium complexes have been synthesized and tested, only a few have advanced to clinical trials. This guide focuses on three of the most prominent examples: IT-139, NAMI-A, and KP1019.
-
IT-139 (KP1339/NKP-1339): This agent's primary mechanism involves the suppression of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[2][3][4] By inhibiting the stress-induced upregulation of GRP78 in cancer cells, IT-139 exacerbates endoplasmic reticulum (ER) stress, leading to apoptosis.[4][5] This action is particularly effective in the stressful tumor microenvironment and shows selectivity for cancer cells over normal cells.[4][6]
-
NAMI-A: Unlike most cytotoxic agents, NAMI-A's primary strength lies in its anti-metastatic properties.[7][8] It exhibits very low direct cytotoxicity against primary tumors.[9][10] Its mechanism is thought to involve interaction with the tumor microenvironment, including binding to collagen in the extracellular matrix, which may help localize its activity.[11] It also inhibits matrix metalloproteinases (MMPs) involved in invasion and has been shown to react with the Sp1 transcription factor, which is linked to metastasis.[11]
-
KP1019: This compound is the parent complex of IT-139 (which is the sodium salt of KP1019, designed for better solubility).[12] KP1019 is considered a prodrug that is activated by reduction from Ru(III) to the more reactive Ru(II) state within the hypoxic (low oxygen) environment of solid tumors.[12] Its proposed mechanism includes the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with DNA, though its DNA binding is less efficient than that of cisplatin.[2][12]
Data Presentation
Table 1: In Vitro Cytotoxicity of Ruthenium-Based Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the three compounds across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |
| IT-139 (KP1339) | HCT116 | Colorectal Carcinoma | 82.6 | 72h | [13] |
| SW480 | Colorectal Carcinoma | 108.9 | 72h | [13] | |
| P31 | Mesothelioma | >200 | 72h | [13] | |
| Various | Solid Tumors | 15 - 180 | 72h | [14] | |
| KP1019 | HCT116 | Colorectal Carcinoma | 85.0 | 72h | [13] |
| SW480 | Colorectal Carcinoma | 82.6 | 72h | [13] | |
| P31 | Mesothelioma | 165.7 | 72h | [13] | |
| Various | Solid Tumors | 50 - 180 | Not Specified | [2] | |
| NAMI-A | Various | Solid Tumors | Generally >100 (low cytotoxicity) | Not Specified | [9][10] |
| HL-60 | Promyelocytic Leukemia | ~25-50 (selectively cytotoxic) | 72h | [15] |
Note: NAMI-A is widely reported to have negligible cytotoxicity against solid tumor cell lines, which is consistent with its primary anti-metastatic role. However, it has shown cytotoxic effects in certain leukemia cell lines.[10][15]
Table 2: Clinical Trial Outcomes
This table provides a comparative summary of the clinical trial results for each agent.
| Compound | Phase | Key Findings | Maximum Tolerated Dose (MTD) | Limitations | Citation |
| IT-139 | Phase I | Well-tolerated with manageable side effects. Modest anti-tumor activity observed (1 durable partial response, 9 stable disease in 38 evaluable patients). | 625 mg/m² | Modest single-agent activity. | [4] |
| NAMI-A | Phase I/II | Moderately tolerated as monotherapy. In combination with gemcitabine, it was less active than gemcitabine alone in NSCLC patients. | 450 mg/m² (in combination) | Lack of efficacy, unfavorable side effects in combination therapy led to discontinuation of trials. | [8][13] |
| KP1019 | Phase I | Disease stabilization observed in 5 out of 6 evaluated patients for up to 10 weeks with no severe side effects. | Not formally established due to formulation issues. | Poor aqueous solubility, which complicated intravenous administration and further development. | [14] |
Signaling and Mechanism Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for each ruthenium complex.
IT-139: GRP78 Inhibition and ER Stress Pathway
KP1019: Activation by Reduction in Tumors
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of the ruthenium compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: A stock solution of the ruthenium compound is prepared and serially diluted. The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.[16]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[13]
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[3] The plates are then incubated for an additional 4 hours at 37°C.[17]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.[17][18]
-
Absorbance Measurement: The plate is gently agitated to ensure complete dissolution. The absorbance is measured at 570 nm using a microplate reader.[6]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[19]
Western Blot for GRP78 Expression
This protocol is used to assess the effect of IT-139 on the expression of GRP78.
-
Cell Treatment and Lysis: Cells are treated with IT-139 at various concentrations and for different time points. Optionally, an ER stress inducer like thapsigargin can be used. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.[20]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA or Bradford protein assay to ensure equal loading.[21]
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. The efficiency of the transfer can be checked by Ponceau S staining.[22]
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for GRP78 (e.g., rabbit anti-GRP78). A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.[20][21]
-
Secondary Antibody and Detection: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).[22]
-
Signal Visualization: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged with a digital imaging system.[20] The band intensities are quantified to determine the relative expression levels of GRP78.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ruthenium compounds in vivo.
-
Cell Preparation: Human cancer cells (e.g., HCT116) are cultured, harvested, and washed. The cells are then resuspended in a sterile, serum-free medium or PBS, often mixed with Matrigel, to a final concentration of approximately 3 x 10^6 cells per 100-300 µL.[1]
-
Animal Inoculation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old).
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using digital calipers, calculated with the formula: Volume = (width)² x length / 2.[1]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The ruthenium compound (e.g., IT-139) is administered via a clinically relevant route (e.g., intravenous injection) according to a specific dosing schedule. The control group receives the vehicle solution.[4]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.[4][23]
Experimental Workflow: In Vivo Xenograft Study
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor NAMI-A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug KP1019 (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of NAMI-A Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Action of NAMI-A in inhibition of solid tumor metastasis: selective targeting of metastatic cells and binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KP1019 - Wikipedia [en.wikipedia.org]
- 13. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NAMI-A is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. GRP78 BiP(HSPA5) | Abcam [abcam.com]
- 22. Protocol specific for GRP78 Antibody (NBP1-06277): Novus Biologicals [novusbio.com]
- 23. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Synergistic Potential of IT-139: A Novel Ruthenium Complex Enhancing Standard Chemotherapy
A new frontier in oncology research is emerging with the development of IT-139, a first-in-class ruthenium-based small molecule that demonstrates significant synergistic effects when combined with standard chemotherapy agents. By targeting a key cellular stress response mechanism, IT-139 has the potential to overcome chemoresistance and improve therapeutic outcomes in a variety of cancers.
IT-139, also known as BOLD-100, operates through a novel mechanism of action centered on the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), also referred to as BiP or HSPA5.[1][2][3][4][5] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a cellular signaling pathway that becomes activated under conditions of endoplasmic reticulum (ER) stress. In the context of cancer, the UPR is often hijacked by tumor cells to promote survival and adapt to the stressful tumor microenvironment, contributing significantly to drug resistance.[1][6]
Preclinical and early clinical studies have shown that by suppressing the stress-induced upregulation of GRP78, IT-139 resensitizes cancer cells to the cytotoxic effects of chemotherapy, leading to enhanced anti-tumor activity.[1][2][3] This guide provides a comprehensive comparison of IT-139 in combination with standard chemotherapies, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Analysis of IT-139's Efficacy
The synergistic potential of IT-139 has been evaluated in various preclinical models. While extensive quantitative data from head-to-head combination studies in vitro is emerging, the following tables summarize the available data on the single-agent activity of IT-139 and the significant in vivo synergistic effects observed.
Table 1: Single-Agent In Vitro Activity of IT-139
| Cancer Cell Line Panel | 72-hour IC50 Range (µM) |
| HCT-116, HT-29, A375, A549, LNCaP | 15 - 180[3] |
Table 2: In Vivo Synergistic Efficacy of IT-139 in Combination Therapy
| Cancer Model | Treatment Regimen | Outcome | Fold-Increase in Mean Survival vs. Control |
| Hepatoma | KP1339 (IT-139) + Sorafenib | Extended Mean Survival | 3.9x |
| Hepatoma | KP1339 (IT-139) alone | Extended Mean Survival | 2.4x |
| Hepatoma | Sorafenib alone | Extended Mean Survival | 1.9x |
Mechanism of Action: Targeting the GRP78 Stress Response
IT-139's primary therapeutic action is the disruption of the GRP78-mediated pro-survival signaling in cancer cells. Under cellular stress, such as that induced by chemotherapy, the UPR is activated. GRP78 plays a pivotal role in this process. By inhibiting the stress-induced upregulation of GRP78, IT-139 prevents the cancer cell from adapting to the therapeutic insult, leading to an accumulation of unfolded proteins, exacerbated ER stress, and ultimately, apoptosis.
References
- 1. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating oxaliplatin into the management of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Tubulin Inhibitors and the Gold Standard, Paclitaxel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of emerging novel tubulin inhibitors against the well-established microtubule stabilizer, paclitaxel. This report synthesizes preclinical and clinical data, detailing experimental methodologies and visualizing key cellular pathways to offer a comprehensive overview of the current landscape of tubulin-targeting cancer therapeutics.
Introduction to Tubulin Inhibition in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including mitosis, intracellular transport, and cell motility. Their pivotal role in cell division has made them a prime target for anticancer drug development for over six decades.[1] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, and are broadly categorized into microtubule-stabilizing and -destabilizing agents.
Paclitaxel, a taxane, is a cornerstone of chemotherapy that functions by stabilizing microtubules, leading to the formation of overly stable and nonfunctional microtubule structures that ultimately trigger cell death. While highly effective against a range of cancers including breast, ovarian, and lung cancer, the clinical utility of paclitaxel is often hampered by issues of drug resistance and dose-limiting toxicities, such as neurotoxicity.[2] This has spurred the development of a new generation of tubulin inhibitors with novel mechanisms of action, improved efficacy against resistant tumors, and more favorable safety profiles.
This guide focuses on a selection of these novel inhibitors, primarily those that target the colchicine-binding site on β-tubulin, leading to microtubule destabilization. This class of inhibitors has shown promise in overcoming common resistance mechanisms to taxanes.[3] We will delve into a comparative analysis of their efficacy versus paclitaxel, supported by quantitative data from key preclinical assays.
Comparative Efficacy: Novel Tubulin Inhibitors vs. Paclitaxel
The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activities of several novel tubulin inhibitors in comparison to paclitaxel across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Novel Tubulin Inhibitors and Paclitaxel in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Paclitaxel IC50 (nM) | Resistance Status | Reference |
| VERU-111 | MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 - 9.6 | 3.1 - 4.6 | Sensitive | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8.2 - 9.6 | 3.1 - 4.6 | Sensitive | [2] | |
| A549 | Non-Small Cell Lung Cancer | 55.6 | 0.37 - 73.55 | Sensitive | [4] | |
| A549/TxR | Non-Small Cell Lung Cancer | 102.9 | >10000 | Paclitaxel-Resistant | [4] | |
| HCI-2-Luc2 | Triple-Negative Breast Cancer (PDX) | - | 39.27 ± 5.40 | Sensitive | [2] | |
| HCI-10-Luc2 | Triple-Negative Breast Cancer (PDX) | - | >100 | Paclitaxel-Resistant | [2] | |
| S-72 | MCF7 | Breast Cancer | - | - | Sensitive | [5][6] |
| MCF7/T | Breast Cancer | Nanomolar range | - | Paclitaxel-Resistant | [5][6] | |
| MX-1 | Breast Cancer | - | - | Sensitive | [5][6] | |
| MX-1/T | Breast Cancer | Nanomolar range | - | Paclitaxel-Resistant | [5][6] | |
| Plinabulin | Panel of 8 human cell lines | Pancreatic, Colorectal, Renal Cancer | Nanomolar range | - | - | [7] |
| Indibulin | Wide variety of cancer cell lines | Colon, Ovarian, Cervix, Brain, Pancreatic | - | - | Including multi-drug resistant lines | [8] |
| L1 | HeLa | Cervical Cancer | - | 1.9 | Sensitive | [9] |
| HeLa (WTβIII) | Cervical Cancer | - | 5.6 | Paclitaxel-Resistant | [9] |
Note: IC50 values can vary depending on the specific experimental conditions. Please refer to the cited sources for detailed methodologies.
Table 2: Inhibition of Tubulin Polymerization (IC50)
| Compound | IC50 (µM) | Mechanism of Action | Reference |
| Paclitaxel | - (Enhances polymerization) | Microtubule Stabilizer | [5][10] |
| Colchicine | - | Microtubule Destabilizer | [5][7] |
| VERU-111 | - | Microtubule Destabilizer | [4] |
| S-72 | Concentration-dependent inhibition | Microtubule Destabilizer | [5][6] |
| Plinabulin | 2.4 | Microtubule Destabilizer | [7] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assays (MTT and SRB)
These assays are fundamental for assessing the dose-dependent effects of a compound on cell proliferation and viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at approximately 570 nm.[11]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.[12][13]
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the drug that inhibits cell growth by 50%.
-
-
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which is indicative of cell number.[14]
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
After the treatment period, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates to remove the TCA and then stain the cells with SRB solution.
-
Wash away the unbound SRB dye with 1% acetic acid.
-
Dissolve the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Measure the absorbance at approximately 510 nm.
-
-
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time.[15] Alternatively, a fluorescent reporter can be used to monitor polymerization.[16][17]
-
Protocol:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is mixed with a polymerization buffer (containing GTP and MgCl2) and the test compound in a pre-warmed 96-well plate.[16]
-
The plate is immediately placed in a spectrophotometer pre-heated to 37°C to initiate polymerization.[15]
-
The absorbance at 340 nm is measured at regular intervals for a defined period (e.g., 60 minutes).
-
Paclitaxel is used as a positive control for polymerization enhancement, while colchicine or nocodazole are used as positive controls for polymerization inhibition.[16]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a tubulin inhibitor.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI.[18][19] The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells.[20]
-
Protocol:
-
Cells are seeded and treated with the tubulin inhibitor for a specified time.
-
Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.[18]
-
Treat the cells with RNase to prevent the staining of RNA by the DNA-binding dye.[20]
-
Stain the cells with a DNA-binding dye like Propidium Iodide.
-
Analyze the stained cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content) and the G2/M phase (4N DNA content), with the S phase population located between these two peaks. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.[4]
-
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing tubulin inhibitors.
Caption: Contrasting mechanisms of action and resistance.
Caption: Plinabulin's dual mechanism of action.
Discussion and Future Directions
Novel tubulin inhibitors, particularly those targeting the colchicine-binding site, demonstrate significant promise in overcoming the limitations of paclitaxel. Preclinical data for compounds like VERU-111 and S-72 show potent cytotoxic activity against paclitaxel-resistant cancer cell lines.[2][4][5][6] This is a critical advantage, as acquired resistance to taxanes is a major clinical challenge. The mechanism of overcoming resistance often involves the fact that these novel inhibitors are not substrates for P-glycoprotein efflux pumps, a common mechanism of resistance to paclitaxel.[21]
Furthermore, some novel inhibitors exhibit more favorable safety profiles. For instance, Indibulin has been reported to show minimal neurotoxicity in preclinical and early clinical studies, a significant departure from the dose-limiting neurotoxicity often associated with paclitaxel.[8][22] This is attributed to its selective action on non-neuronal tubulin.[23]
The unique mechanisms of action of some novel inhibitors, such as the immunomodulatory effects of Plinabulin, open up new avenues for combination therapies.[1][24] By activating GEF-H1, Plinabulin not only induces tumor cell apoptosis but also stimulates an anti-tumor immune response, suggesting its potential in chemo-immunotherapy combinations.
While the preclinical data are encouraging, further clinical investigation is necessary to fully establish the efficacy and safety of these novel tubulin inhibitors in a broader patient population. Head-to-head clinical trials directly comparing these novel agents with paclitaxel will be crucial in defining their role in the future of cancer therapy. The development of these next-generation microtubule-targeting agents holds the potential to significantly improve outcomes for patients with a wide range of malignancies, including those who have developed resistance to standard-of-care chemotherapies.
References
- 1. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 2. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New orally available tubulin inhibitor succeeds where paclitaxel fails in breast cancer via repression of STING function | BioWorld [bioworld.com]
- 7. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. In vitro tubulin polymerization assay [bio-protocol.org]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 22. Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. What is Plinabulin used for? [synapse.patsnap.com]
Comparative Analysis of Colchicine vs. Vinca Alkaloid Binding Site Inhibitors as Tubulin Interactors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two major classes of microtubule-destabilizing agents: colchicine binding site inhibitors (CBSIs) and Vinca alkaloid binding site inhibitors. By examining their distinct binding sites, mechanisms of action, and cellular effects, supported by experimental data and detailed protocols, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Introduction: Targeting Microtubule Dynamics in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for anticancer drug development.[3] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][4] These agents are broadly classified as either microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing agents.[1][5] This guide focuses on two key classes of microtubule-destabilizing agents: those that bind to the colchicine site and those that bind to the Vinca alkaloid site.[6]
Binding Sites and Mechanism of Action: Two Distinct Approaches to Destabilization
While both colchicine and Vinca alkaloids lead to the depolymerization of microtubules, they achieve this through interactions with distinct binding sites on the tubulin protein.[1][6]
Colchicine Binding Site: The colchicine binding site is located at the interface between the α- and β-tubulin subunits within a single heterodimer.[1][4][7][8] When a colchicine site inhibitor (CBSI) binds, it induces a conformational change in the tubulin dimer, making it curved and unable to polymerize into the straight protofilaments required for microtubule formation.[7] This tubulin-CBSI complex can then co-polymerize into the microtubule ends, effectively "poisoning" the microtubule and promoting its disassembly.[2][7][9]
Vinca Alkaloid Binding Site: In contrast, the Vinca alkaloid binding site is located at the interface between two separate αβ-tubulin heterodimers, at the plus end of the microtubule.[2][7][10][11] By binding to this site, Vinca alkaloids physically prevent the addition of new tubulin dimers, thereby suppressing microtubule growth.[12] At higher concentrations, they can also induce the formation of paracrystalline aggregates of tubulin.[2] This action has led to them being termed "end poisons".[2]
Comparative Data on Biological Activity
The distinct mechanisms of action of colchicine and Vinca alkaloids translate into differences in their biological activities. The following tables summarize quantitative data on their efficacy in inhibiting tubulin polymerization and their cytotoxic effects on cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Binding Site | IC50 (µM) for Tubulin Polymerization Inhibition | Reference(s) |
| Colchicine | Colchicine | 1.0 - 8.1 | [1][13][14] |
| Vinblastine | Vinca Alkaloid | ~1.0 | [13][14] |
| Vincristine | Vinca Alkaloid | > Vinblastine (Higher Affinity) | [15] |
| Nocodazole | Colchicine | ~5.0 | [13][14] |
| Combretastatin A-4 | Colchicine | ~2.5 | [13][14] |
Note: IC50 values can vary depending on the experimental conditions, such as tubulin concentration.
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) for Cytotoxicity | Reference(s) |
| Colchicine | MDA-MB-231 | More potent than G13 (a CBSI) | [1] |
| Vincristine | Various | 2.0 | [7] |
| Compound 60c (CBSI) | Average of multiple lines | 2.4 | [16] |
| Compound 87 (CBSI) | Various | 0.2 - 0.4 | [7] |
| Compound 98 (CBSI) | Various | 1.6 | [7] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm as microtubules form and scatter light.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP (1.0 mM final concentration)
-
Test compounds dissolved in DMSO
-
96-well microplate reader with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 40 µM) in G-PEM buffer supplemented with 1.0 mM GTP.[14]
-
Add the test compound at various concentrations (or DMSO as a control) to the wells of a 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Colchicum autumnale Tubulin and a Comparison of Its Interaction with Colchicine to Human Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for predicting response to GRP78 inhibition by IT-139 [Ruthenium Complex, IT-139]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ruthenium-based GRP78 inhibitor, IT-139, with other GRP78-targeting agents. We delve into potential biomarkers for predicting treatment response, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Executive Summary
The 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), is a compelling target in oncology due to its role in promoting tumor cell survival and chemoresistance. IT-139 is a first-in-class ruthenium-based small molecule that has shown promise in clinical trials by downregulating GRP78.[1] This guide explores biomarkers that could predict sensitivity to IT-139 and compares its performance with other GRP78 inhibitors, providing a framework for further investigation.
Mechanism of Action: IT-139 and GRP78 Inhibition
Under cellular stress, such as in the tumor microenvironment, GRP78 is upregulated to help cancer cells survive. IT-139 exerts its anti-tumor effects by suppressing the stress-induced upregulation of GRP78 at the transcriptional level in many cancer cells, and at the post-transcriptional level in others.[2] This inhibition of GRP78 leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering chronic ER stress, which ultimately induces apoptosis and cell cycle arrest in cancer cells.[1]
Predictive Biomarkers for IT-139 Response
Identifying patients who are most likely to respond to IT-139 is crucial for its clinical success. Based on its mechanism of action and preclinical studies, several potential biomarkers are emerging:
-
GRP78 Expression: High basal or stress-induced levels of GRP78 are associated with resistance to conventional chemotherapies.[3][4] As IT-139 specifically targets the upregulation of this protein, high GRP78 expression could be a primary predictive biomarker for sensitivity to IT-139, either as a monotherapy or in combination with other agents.
-
Phosphorylated AKT (p-AKT): GRP78 can activate the pro-survival PI3K/AKT signaling pathway. The level of phosphorylated AKT (p-AKT) may serve as a predictive biomarker for response to therapies that inhibit this pathway.[5][6][7][8] Given that IT-139's inhibition of GRP78 would disrupt this signaling, high p-AKT levels may indicate tumors that are more dependent on this pathway and therefore more susceptible to IT-139.
-
G-actin: Recent studies have identified high levels of globular actin (G-actin) as a potential biomarker for resistance to IT-139. This suggests that the cellular cytoskeleton may play a role in modulating the response to this drug.
Performance Comparison of GRP78 Inhibitors
Here, we compare the in vitro efficacy of IT-139 with other known GRP78 inhibitors, OSU-03012 and HA15, based on their half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| IT-139 | HCT-116 (Colon) | 167 | |
| A375 (Melanoma) | 15 - 180 (range) | [1] | |
| A549 (Lung) | 15 - 180 (range) | [1] | |
| HT-29 (Colon) | 15 - 180 (range) | [1] | |
| LNCaP (Prostate) | 15 - 180 (range) | [1] | |
| OSU-03012 | Vestibular Schwannoma Cells | ~3.1 (at 48h) | [9] |
| HMS-97 (Malignant Schwannoma) | ~2.6 (at 48h) | [9] | |
| GBM6 (Glioblastoma) | ~2 | ||
| GBM12 (Glioblastoma) | ~2 | ||
| HA15 | A549 (Lung) | 2 - 10 (range) | [10] |
| H460 (Lung) | 2 - 10 (range) | [10] | |
| H1975 (Lung) | 2 - 10 (range) | [10] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of these biomarkers and the evaluation of GRP78 inhibitors.
Western Blotting for GRP78 and p-AKT
This protocol describes the detection of GRP78 and phosphorylated AKT (Ser473) in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 (e.g., 1:1000 dilution) and p-AKT (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Immunohistochemistry (IHC) for GRP78 in Tumor Tissue
This protocol outlines the staining of GRP78 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against GRP78 (e.g., 1:100-1:400 dilution) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate the staining intensity and percentage of positive cells under a microscope.
-
MTT Cell Viability Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of the GRP78 inhibitor (e.g., IT-139) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
-
Visualizing the GRP78 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GRP78 signaling pathway and a typical experimental workflow for biomarker analysis.
Caption: GRP78 signaling in ER stress and IT-139 inhibition.
Caption: Experimental workflow for biomarker validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. OSU-03012 suppresses GRP78/BiP expression that causes PERK-dependent increases in tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-AKT Protein Expression Predicts Response to AKT Inhibitor Combined with Docetaxel Therapy in Adenocarcinoma and Neuroendocrine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of IT-139 in patient-derived xenograft models [Ruthenium Complex, IT-139]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo efficacy of IT-139, a novel ruthenium-based anti-cancer agent, in patient-derived xenograft (PDX) models. IT-139, now also known as BOLD-100, is a first-in-class small molecule inhibitor that targets the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR). This guide will objectively compare the performance of IT-139 with other alternatives, supported by available experimental data, and provide detailed methodologies for key experiments.
Comparative Efficacy of IT-139 in Preclinical Models
While direct head-to-head quantitative data of IT-139 (BOLD-100) monotherapy versus standard-of-care treatments like gemcitabine in the same pancreatic cancer PDX models is limited in publicly available literature, preclinical studies in other xenograft models and combination therapy studies in pancreatic cancer models provide valuable insights into its therapeutic potential.
Table 1: In Vivo Efficacy of BOLD-100 (IT-139) in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing and Schedule | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | - | [1] |
| BOLD-100 | 40 mg/kg, intraperitoneally, twice a week for 4 weeks | Significant tumor growth suppression compared to vehicle | [1] |
| AZD6738 (ATR inhibitor) | 25 mg/kg, orally, once a day (5 days on/2 days off) for 4 weeks | Tumor growth suppression | [1] |
| BOLD-100 + AZD6738 | Combination of the above regimens | Significantly greater tumor growth inhibition compared to either monotherapy | [1] |
Table 2: Comparative Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models (for reference)
| Treatment Group | PDX Model | Dosing and Schedule | Tumor Growth Inhibition | Reference |
| Gemcitabine | Pancreatic Cancer | 100 mg/kg, once or twice weekly | Initial response followed by regrowth (resistance) | [2] |
| Gemcitabine | Pancreatic Cancer | 50 mg/kg and 100 mg/kg | Limited effect on median survival time compared to control | [3] |
Note: The data in Table 2 is provided for general comparison and is not from a direct comparative study with IT-139. The efficacy of gemcitabine can vary significantly between different PDX models.
Mechanism of Action: Targeting GRP78
IT-139's primary mechanism of action involves the suppression of GRP78, a master regulator of the endoplasmic reticulum (ER) stress response. In cancer cells, which often exhibit high levels of ER stress due to rapid proliferation, GRP78 plays a crucial pro-survival role.[4] By inhibiting GRP78, IT-139 disrupts protein folding homeostasis, leading to an accumulation of unfolded proteins and exacerbation of ER stress. This sustained ER stress activates the unfolded protein response (UPR), ultimately triggering CHOP-dependent apoptosis.[1][5] Furthermore, IT-139 has been shown to generate reactive oxygen species (ROS), which can induce DNA damage and contribute to its anti-tumor activity.[5]
Experimental Protocols
Below are detailed methodologies for key experiments involving IT-139 in patient-derived xenograft models, based on published studies.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.[6]
-
Implantation: A small fragment of the viable tumor tissue (typically 2-3 mm³) is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[7]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a certain volume (e.g., 1000-1500 mm³). The tumors are then harvested, and fragments are serially passaged into new cohorts of mice for expansion and subsequent studies.[7] Early passages (P2-P4) are typically used for efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.[6]
In Vivo Efficacy Study of BOLD-100 (IT-139) in a Capan-1 Xenograft Model
This protocol is based on the study by He et al. (2025).[1]
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: Capan-1 human pancreatic cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every other day) using caliper measurements. The formula Tumor Volume = (Width² x Length) / 2 is typically used.[1]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
BOLD-100: Administered intraperitoneally at a dose of 40 mg/kg, twice a week for 4 weeks.[1]
-
Vehicle Control: A suitable vehicle (e.g., saline) is administered following the same schedule.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated.
-
Immunohistochemical analysis of tumor tissue can be performed to assess biomarkers such as Ki-67 (proliferation), GRP78, and CHOP (apoptosis).[1]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for PDX-based Efficacy Studies
Caption: Workflow of a typical patient-derived xenograft (PDX) efficacy study.
Signaling Pathway of IT-139 (BOLD-100) Action
References
- 1. Therapeutic potential of BOLD-100, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBDx-based drug combinations show highly potent therapeutic efficacy against human pancreatic cancer xenografts in athymic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of BOLD-100, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Anticancer Agent 139
The proper disposal of anticancer agents is a critical component of laboratory safety and environmental protection. Anticancer agent 139, like other cytotoxic and antineoplastic drugs, can be mutagenic, teratogenic, or carcinogenic, posing significant health risks if not handled correctly.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals while maintaining regulatory compliance.
Core Principles of Anticancer Agent Disposal
All personnel handling chemotherapeutic drugs must receive training on the specific hazards and safe handling procedures for the agents they work with.[2] This includes understanding the information provided on the Safety Data Sheet (SDS).[1][2] The fundamental principle of disposal is waste segregation based on the level of contamination.[3]
Waste Classification and Segregation
Anticancer drug waste is broadly categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.[3] Proper segregation into designated containers is mandatory to ensure safe disposal and compliance with regulations.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that contain only residual amounts (less than 3% of the original volume) of the anticancer agent. This includes empty vials, IV bags, tubing, gloves, gowns, and absorbent pads used during preparation and administration.[3] | Yellow trace chemotherapy waste containers, which are designated for incineration.[3] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug volume. This includes partially full vials, syringes, IV bags, and materials used to clean up spills.[3] | Black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[1][3] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with the anticancer agent. If a syringe is completely empty (no visible residual drug), it can be placed in a red sharps container.[1] However, if it contains any residual drug (even as little as 0.1 ml), it must be disposed of as bulk chemotherapy waste in a black container.[1] | Red sharps containers (for 100% used sharps) or Black bulk waste containers (for sharps with residual drug).[1] |
This table summarizes the classification and disposal routes for waste contaminated with anticancer agents.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure during handling and disposal procedures.
-
Gloves : Wear double chemotherapy-grade gloves.[1][2] The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly.[2]
-
Gowns : A solid-front, non-permeable protective gown with long sleeves and tight-fitting cuffs is required.[2]
-
Eye and Face Protection : Use safety goggles or a full-face shield, especially when there is a risk of splashing.[4][5]
-
Respiratory Protection : A fit-tested respirator (e.g., N95) should be used if there is a risk of generating aerosols or powders.[4][5]
Step-by-Step Disposal Procedures
The following workflow outlines the critical steps for the proper disposal of waste generated during the handling of this compound.
References
- 1. web.uri.edu [web.uri.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Anticancer Agent 139: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent compounds like Anticancer Agent 139 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment. While a specific Safety Data Sheet (SDS) for this compound, also identified as Compound 6h, is not publicly available, this document outlines procedural, step-by-step guidance based on best practices for handling novel, potent anticancer agents.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various tasks involving this compound, based on general guidelines for cytotoxic compounds.
| Task | Required PPE | Optional/Additional PPE |
| Receiving and Unpacking | - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Glasses with Side Shields) | - N95 Respirator (if packaging is damaged) |
| Preparation and Compounding | - Double Chemotherapy Gloves- Impermeable, Disposable Gown with Cuffed Sleeves- Eye Protection (Goggles or Face Shield)- N95 or higher Respirator | - Sleeve Covers |
| Administration/In Vitro Use | - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Safety Glasses with Side Shields) | - Face Shield (if splash risk is high) |
| Waste Disposal | - Double Chemotherapy Gloves- Disposable Gown- Eye Protection (Goggles or Face Shield) | - N95 Respirator |
| Spill Cleanup | - Double Chemotherapy Gloves- Impermeable, Disposable Gown- Eye Protection (Goggles and Face Shield)- N95 or higher Respirator- Shoe Covers | - Chemical-resistant Apron |
Operational Workflow for Handling this compound
A systematic workflow is critical to minimize exposure and ensure procedural consistency. The following diagram illustrates a standard operational procedure for working with this compound.
Caption: A typical workflow for the safe handling of this compound.
Hierarchy of Controls: A Framework for Safety
To effectively manage the risks associated with this compound, a hierarchical approach to safety controls should be implemented. This framework prioritizes the most effective control measures.
Caption: The hierarchy of controls for managing exposure to hazardous agents.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound must be treated as hazardous waste. A comprehensive disposal plan is essential for laboratory and environmental safety.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a designated, puncture-resistant, and clearly labeled sharps container for cytotoxic waste.
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, and plasticware should be disposed of in a designated, leak-proof, and clearly labeled hazardous waste container (typically a yellow bag within a rigid container).
-
Liquid Waste: Unused or leftover solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound."
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols: General Guidance
Due to the absence of specific published protocols for "this compound," the following provides a general framework for in vitro handling.
Reconstitution of Lyophilized Powder:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Perform all reconstitution activities within a certified Class II Biological Safety Cabinet (BSC).
-
Wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and eye protection.
-
Using a sterile syringe and needle, slowly add the recommended solvent (e.g., DMSO) to the vial. Direct the solvent stream down the side of the vial to avoid aerosolization.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming and aerosol generation.
-
The resulting stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, date, and solvent.
Note: The specific solvent and storage conditions for stock solutions should be determined based on the manufacturer's recommendations, if available, or through preliminary stability studies.
By adhering to these rigorous safety protocols and operational procedures, researchers can confidently and safely advance their work with novel anticancer agents like this compound, contributing to the future of cancer therapy while prioritizing personal and environmental safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
